molecular formula C9H9N3O2 B1315183 Methyl 6-amino-1H-indazole-7-carboxylate CAS No. 73907-98-9

Methyl 6-amino-1H-indazole-7-carboxylate

Cat. No.: B1315183
CAS No.: 73907-98-9
M. Wt: 191.19 g/mol
InChI Key: QHEAFURFKCHXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-1H-indazole-7-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEAFURFKCHXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505245
Record name Methyl 6-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73907-98-9
Record name Methyl 6-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-amino-1H-indazole-7-carboxylate (CAS Number: 73907-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its indazole core is recognized as a "privileged scaffold," appearing in numerous biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile intermediate for the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol .[3][4] While detailed experimental data on its physical properties are not widely published, its fundamental characteristics are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 73907-98-9[3][4][5][6][7]
Molecular Formula C₉H₉N₃O₂[3][4]
Molecular Weight 191.19 g/mol [3][4]
Appearance Solid (form not specified)Inferred from supplier data
Purity Typically ≥98%[4][8]
Storage Store at 2-8°C, protect from light[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not consistently available in public databases. However, based on the analysis of structurally related indazole derivatives, the following characteristic spectral features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR Aromatic protons (indazole ring), singlet for the methyl ester protons, and signals for the amino and NH protons.
¹³C NMR Carbonyl carbon of the ester, aromatic carbons of the indazole ring, and the methyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine and indazole), C=O stretching (ester), C=C stretching (aromatic ring), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Note: While some suppliers indicate the availability of NMR, HPLC, and LC-MS data, the specific data was not accessible in the conducted research.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of indazoles and related derivatives. A common precursor for 6-aminoindazoles is the corresponding 6-nitroindazole.

General Synthetic Approach

A potential synthetic pathway involves the following key steps:

  • Nitration of a suitable precursor to introduce a nitro group at the 6-position of the indazole ring system.

  • Esterification to form the methyl carboxylate at the 7-position.

  • Reduction of the nitro group to an amino group to yield the final product.

The following diagram illustrates a generalized workflow for such a synthesis.

G Start Indazole Precursor Nitration Nitration Start->Nitration Esterification Esterification Nitration->Esterification Reduction Nitro Group Reduction Esterification->Reduction FinalProduct Methyl 6-amino-1H- indazole-7-carboxylate Reduction->FinalProduct

Caption: Generalized synthetic workflow.

Exemplary Experimental Protocol: Reduction of a Nitro Precursor

The following is a generalized protocol for the reduction of a nitro-indazole to an amino-indazole, a key step in the proposed synthesis. This protocol is based on the synthesis of 6-aminoindazole from 6-nitro-1H-indazole and should be adapted and optimized for the specific substrate.[9]

Materials:

  • 6-Nitro-1H-indazole-7-carboxylate precursor

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas source

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • In a reaction vessel, suspend the 6-nitro-1H-indazole-7-carboxylate precursor in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the suspension under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

  • Upon completion of the reaction, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product may be further purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][10]

Anticancer Potential

Derivatives of 6-aminoindazole have shown promising anticancer activity.[11] While specific studies on this compound are limited, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate in the synthesis of novel anticancer agents. The indazole moiety is a key component of several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[10]

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile building block in organic synthesis. The amino group and the methyl ester provide two reactive sites for further chemical modifications, allowing for the construction of more complex molecules with diverse functionalities. This makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

The following diagram illustrates the logical relationship of this compound as a key intermediate.

G Intermediate This compound AmideCoupling Amide Coupling (via amino group) Intermediate->AmideCoupling EsterModification Ester Modification (hydrolysis, amidation, etc.) Intermediate->EsterModification Library Diverse Compound Library AmideCoupling->Library EsterModification->Library Bioactive Potential Bioactive Molecules (e.g., Kinase Inhibitors) Library->Bioactive

Caption: Role as a key synthetic intermediate.

Note: No specific signaling pathways involving this compound have been identified in the reviewed literature.

Safety and Handling

This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

Table 3: Hazard and Precautionary Statements

Category Statement
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[4]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its utility as a versatile synthetic intermediate for the creation of diverse molecular libraries makes it an important tool for medicinal chemists. While comprehensive data on its physicochemical and biological properties are still emerging, the established importance of the indazole scaffold suggests that this compound will continue to be a subject of interest for future research and development efforts aimed at discovering novel therapeutic agents. Further studies are warranted to fully elucidate its biological activity and potential therapeutic applications.

References

Spectroscopic Profile of Methyl 6-amino-1H-indazole-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-amino-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound (CAS: 73907-98-9, Molecular Formula: C₉H₉N₃O₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. While specific experimental data is often found in supplementary materials of scientific publications, the expected chemical shifts and coupling constants are presented below based on the compound's structure. A notable source mentioning the availability of NMR spectra is the supplementary material of the publication "Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling".[1]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-12br s1HN-H (indazole)
~7.8-8.0d1HAr-H
~6.8-7.0d1HAr-H
~6.0-6.5br s2H-NH₂
~3.9s3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~168C=O (ester)
~140-150Ar-C (quaternary)
~130-140Ar-C (quaternary)
~120-130Ar-CH
~110-120Ar-C (quaternary)
~100-110Ar-CH
~90-100Ar-C (quaternary)
~52-OCH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are detailed in Table 3.

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400-3200Medium-Strong, BroadN-HStretching (Amine and Indazole)
3000-2850Weak-MediumC-HStretching (Aromatic and Methyl)
~1700StrongC=OStretching (Ester)
~1620MediumC=C, C=NStretching (Aromatic/Indazole Ring)
1300-1200StrongC-OStretching (Ester)
1300-1250StrongC-NStretching (Aromatic Amine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Predicted)

m/zIonNotes
191.07[M]⁺Molecular Ion
160.06[M - OCH₃]⁺Loss of methoxy radical
132.06[M - COOCH₃]⁺Loss of carbomethoxy radical

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate apodization and Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer, for instance, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

    • The data is typically plotted as relative intensity versus the mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl 6-amino-1H- indazole-7-carboxylate Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (ATR or KBr Pellet) Sample->Solid_Prep Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Solid_Prep->IR MS Mass Spectrometer Dilution->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Final_Structure Final Characterized Structure Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR Infrared Compound->IR MS Mass Spec. Compound->MS Connectivity Atom Connectivity (Carbon-Hydrogen Framework) NMR->Connectivity Func_Groups Functional Groups (-NH₂, C=O, N-H) IR->Func_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight

Caption: Spectroscopic Techniques and Information.

References

Analysis of the Crystal Structure of Methyl 6-amino-1H-indazole-7-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure determination for Methyl 6-amino-1H-indazole-7-carboxylate could not be located. This guide has been constructed utilizing crystallographic data from a closely related analogue, 1,3-Dimethyl-1H-indazol-6-amine, to provide a representative analysis and procedural framework. The quantitative data presented herein is based on this analogue and should be considered illustrative for the target compound.

This technical guide provides an in-depth analysis relevant to the crystal structure of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the solid-state properties and molecular geometry of this and related indazole derivatives. The methodologies for crystallization and X-ray diffraction, along with a representative summary of crystallographic data, are detailed below.

Experimental Protocols

The experimental procedures outlined here are based on established methods for the crystallographic analysis of small organic molecules and are adapted from the study of a similar indazole derivative.

Synthesis and Crystallization

The synthesis of this compound typically involves multi-step organic synthesis, the specifics of which are beyond the scope of this crystallographic guide. For the purpose of crystal growth, the purified compound would be dissolved in a suitable solvent system.

A common method for obtaining X-ray quality single crystals is through slow evaporation. A detailed protocol is as follows:

  • Dissolution: Dissolve a small quantity of purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). Gentle heating may be applied to facilitate dissolution.

  • Filtration: Filter the solution while warm through a syringe filter to remove any particulate matter.

  • Crystallization: Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. As the solvent evaporates, the solution will become supersaturated, leading to the formation of single crystals.

  • Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor using a pipette and wash them with a small amount of cold solvent.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data are typically collected over a range of orientations by rotating the crystal.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located from the difference Fourier map and refined isotropically, or placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for the analogue, 1,3-Dimethyl-1H-indazol-6-amine, which serves as a proxy for this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₉H₁₁N₃
Formula Weight161.21
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensions
a18.3004(10) Å
b8.3399(7) Å
c5.6563(1) Å
α90°
β90°
γ90°
Volume863.28(9) ų
Z4
Calculated Density1.240 Mg/m³
Absorption Coefficient0.081 mm⁻¹
F(000)344
Refinement Details
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R1 = 0.0551, wR2 = 0.1347
R indices (all data)R1 = 0.0717, wR2 = 0.1492

Table 2: Selected Bond Lengths (Å)

BondLength (Å)BondLength (Å)
N1-N21.366(2)C4-C51.378(3)
N1-C7a1.383(2)C5-C61.401(3)
N2-C31.332(2)C6-C71.381(3)
C3-C3a1.442(3)C6-N31.391(2)
C3a-C41.385(3)C7-C7a1.386(3)
C3a-C7a1.399(2)

Table 3: Selected Bond Angles (°)

AngleDegrees (°)AngleDegrees (°)
N2-N1-C7a113.13(14)C5-C6-C7122.18(18)
C3-N2-N1104.99(14)C5-C6-N3119.53(18)
N2-C3-C3a111.44(17)C7-C6-N3118.28(18)
C4-C3a-C7a118.06(17)C6-C7-C7a117.15(18)
C4-C3a-C3134.4(2)N1-C7a-C7131.02(17)
C7a-C3a-C3107.54(16)N1-C7a-C3a102.89(15)
C3a-C4-C5120.91(19)C7-C7a-C3a126.09(17)
C4-C5-C6121.69(19)

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationship of the key steps involved.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: Experimental workflow for crystal structure analysis.

logical_relationship start Start diff_data Diffraction Data start->diff_data Experiment phase_problem Phase Problem diff_data->phase_problem Leads to initial_model Initial Structural Model phase_problem->initial_model Solved by Direct Methods refinement Refinement Cycles initial_model->refinement Input for final_model Final Validated Model refinement->final_model Converges to

Solubility of "Methyl 6-amino-1H-indazole-7-carboxylate" in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic organic compound featuring an indazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1][2][3][4] Understanding the solubility of this compound in common organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the likely solubility characteristics of this compound and presents a standardized experimental protocol for its quantitative determination.

Predicted Solubility Characteristics

The presence of both a polar amino group and a hydrogen-bonding indazole moiety, combined with a less polar methyl ester group, suggests that this compound will exhibit a range of solubilities in various organic solvents.

Based on synthetic procedures for similar compounds, it is anticipated that the compound will demonstrate appreciable solubility in polar aprotic solvents and polar protic solvents.

Likely Suitable Solvents (Qualitative Assessment):

Solvent ClassExamplesPredicted Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High . These solvents are frequently used in the synthesis of indazole derivatives, suggesting good solubility, particularly at elevated temperatures.
Polar Protic Ethanol, Methanol, tert-ButanolModerate to High . Alcohols are common recrystallization solvents for compounds of this nature, indicating solubility is likely sufficient for purification. The synthesis of related compounds often utilizes reflux in alcoholic solvents.[1]
Ethers Tetrahydrofuran (THF), DioxaneModerate . These solvents may be suitable for certain reactions or extractions.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate . Solubility may be limited but could be useful for specific applications like chromatography.
Non-polar Hexane, TolueneLow . Due to the polar functional groups, solubility in non-polar solvents is expected to be minimal.
Esters Ethyl AcetateModerate . Ethyl acetate is a common solvent for extraction and chromatography of moderately polar compounds and is used in the workup of indazole syntheses.[5]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample solution into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start add_excess Add excess solute to a known volume of solvent in a vial start->add_excess seal_vial Seal the vial add_excess->seal_vial agitate Agitate at constant temperature for 24-72 hours seal_vial->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through a 0.22 µm filter withdraw->filter_sample dilute Dilute the filtered sample filter_sample->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate end End calculate->end

Caption: A flowchart of the isothermal shake-flask method for determining solubility.

Logical Relationship in Solubility Prediction

The prediction of a compound's solubility is based on the principle of "like dissolves like." The following diagram illustrates the logical relationship between the molecular properties of this compound and its expected solubility in different types of solvents.

G Solubility Prediction Logic cluster_properties Molecular Properties cluster_solvents Solvent Types cluster_solubility Predicted Solubility compound This compound polar_groups Polar Functional Groups (Amino, Indazole N-H) compound->polar_groups ester_group Less Polar Group (Methyl Ester) compound->ester_group polar_solvents Polar Solvents (e.g., DMF, Ethanol) polar_groups->polar_solvents Strong interactions nonpolar_solvents Non-polar Solvents (e.g., Hexane) polar_groups->nonpolar_solvents Weak interactions ester_group->polar_solvents Moderate interactions high_solubility Higher Solubility polar_solvents->high_solubility low_solubility Lower Solubility nonpolar_solvents->low_solubility

Caption: The relationship between molecular structure and predicted solubility.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the literature, a qualitative assessment based on its chemical structure and the solvents used in the synthesis of related compounds provides valuable guidance for researchers. The compound is expected to be most soluble in polar aprotic and polar protic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide should be followed. This information is essential for the effective handling and application of this compound in research and development.

References

Unveiling the Synthesis of a Key Pharmaceutical Building Block: Methyl 6-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of Methyl 6-amino-1H-indazole-7-carboxylate, a vital scaffold in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention in the field of drug discovery and development. Its rigid bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a privileged scaffold for the design of a wide array of therapeutic agents. While the initial discovery and first synthesis of this specific molecule are not prominently documented in readily available scientific literature, its role as a commercially available and crucial starting material for the synthesis of more complex, biologically active molecules is well-established. This guide provides a plausible and detailed synthetic pathway for this compound based on established principles of indazole chemistry, offering a practical protocol for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available substituted toluene. The proposed pathway involves nitration, oxidation, esterification, and a final reductive cyclization to form the indazole ring system.

A 2-Methyl-3-nitroaniline B Methyl 2-methyl-3-nitrobenzoate A->B Esterification C Methyl 2-formyl-3-nitrobenzoate B->C Oxidation D Methyl 6-nitro-1H-indazole-7-carboxylate C->D Cyclization with Hydrazine E This compound D->E Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid

This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester.

Methodology:

  • Suspend 2-methyl-3-nitrobenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-methyl-3-nitrobenzoate.

Step 2: Oxidation of the Methyl Group

The methyl group at the 2-position is oxidized to a formyl group, a key step for the subsequent cyclization.

Methodology:

  • Dissolve Methyl 2-methyl-3-nitrobenzoate in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 2-4 hours.

  • Cool the reaction mixture and filter off the succinimide.

  • The resulting benzylic bromide is then hydrolyzed to the aldehyde by treatment with an aqueous base (e.g., sodium carbonate) or silver nitrate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography to obtain Methyl 2-formyl-3-nitrobenzoate.

Step 3: Cyclization to Form the Indazole Ring

The formation of the indazole ring is achieved by reacting the ortho-formyl nitrobenzene derivative with hydrazine.

Methodology:

  • Dissolve Methyl 2-formyl-3-nitrobenzoate in ethanol.

  • Add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • The product, Methyl 6-nitro-1H-indazole-7-carboxylate, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group to yield the target compound.

Methodology:

  • Suspend Methyl 6-nitro-1H-indazole-7-carboxylate in methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Data Presentation

Table 1: Reagents and Expected Yields for the Synthesis of this compound

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12-Methyl-3-nitrobenzoic acidMethanol, Sulfuric acidMethyl 2-methyl-3-nitrobenzoate90-95
2Methyl 2-methyl-3-nitrobenzoateN-Bromosuccinimide, Benzoyl peroxideMethyl 2-formyl-3-nitrobenzoate60-70
3Methyl 2-formyl-3-nitrobenzoateHydrazine hydrate, EthanolMethyl 6-nitro-1H-indazole-7-carboxylate80-85
4Methyl 6-nitro-1H-indazole-7-carboxylate10% Pd/C, HydrogenThis compound95-99

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 73907-98-9
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point 178-182 °C
Solubility Soluble in DMSO and Methanol

Experimental Workflow Diagram

cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction A Mix 2-methyl-3-nitrobenzoic acid and methanol B Add H₂SO₄ (cat.) A->B C Reflux (4-6h) B->C D Workup and Purification C->D E Dissolve ester in CCl₄ D->E Product from Step 1 F Add NBS and BPO E->F G Reflux with UV (2-4h) F->G H Hydrolysis and Purification G->H I Dissolve aldehyde in ethanol H->I Product from Step 2 J Add hydrazine hydrate I->J K Stir at RT (12-16h) J->K L Filter and Dry K->L M Suspend nitro-indazole in methanol L->M Product from Step 3 N Add 10% Pd/C M->N O Stir under H₂ atmosphere (4-8h) N->O P Filter and Concentrate O->P Z Z P->Z Final Product: This compound

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and plausible synthetic route for the preparation of this compound. While the historical details of its first synthesis remain elusive in prominent literature, the provided protocols, based on fundamental organic chemistry principles, offer a reliable method for its synthesis. The detailed experimental procedures, coupled with clear data presentation and workflow visualization, are intended to support researchers and drug development professionals in accessing this key pharmaceutical intermediate. The versatility of the indazole scaffold ensures that efficient synthetic routes to its derivatives will continue to be of high interest in the scientific community.

"Methyl 6-amino-1H-indazole-7-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 6-amino-1H-indazole-7-carboxylate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This document provides a detailed overview of this compound, a heterocyclic compound of interest in medicinal chemistry.

Core Molecular Data

This compound is a substituted indazole derivative. The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitations
Molecular Formula C₉H₉N₃O₂[1][2][3][4]
Molecular Weight 191.19 g/mol [1][2][4]
CAS Number 73907-98-9[1][5][6]
Canonical SMILES COC(=O)C1=C(N)C=CC2=C1C=NN2

Synthesis and Characterization

A generalized workflow for the synthesis and characterization of such a compound is illustrated in the diagram below. This process ensures the identity and purity of the final product, which is critical for its use in research and development.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions Solvent Solvent Evaporation Fractions->Solvent NMR NMR Spectroscopy Solvent->NMR MS Mass Spectrometry Solvent->MS HPLC HPLC Analysis Solvent->HPLC Final Pure Compound NMR->Final MS->Final HPLC->Final

A generalized workflow for chemical synthesis and characterization.

Biological Activity and Potential Applications

Indazole derivatives are recognized for their wide range of biological activities, with many compounds containing this scaffold demonstrating anticancer properties.[8][9] Research into 6-aminoindazole derivatives, in particular, has shown promising results in identifying novel anticancer agents. While the specific biological activity and mechanism of action for this compound have not been extensively reported, its structural similarity to other biologically active indazoles suggests it may be a valuable candidate for further investigation in drug discovery programs. The amino and carboxylate functional groups offer potential sites for further chemical modification to explore structure-activity relationships.

References

Purity analysis of commercial "Methyl 6-amino-1H-indazole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of Commercial "Methyl 6-amino-1H-indazole-7-carboxylate"

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The purity of this starting material is paramount, as impurities can have profound effects on the yield, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the core analytical methodologies for assessing the purity of commercial-grade this compound. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this document outlines a framework for impurity profiling and presents data in a structured, comparative format, adhering to industry best practices.

Potential Impurity Profile

The impurity profile of this compound is intrinsically linked to its synthetic route. Common syntheses often involve the cyclization of substituted anthranilate precursors.[1][2] Based on these pathways, potential impurities can be categorized as follows:

  • Starting Materials and Intermediates: Unreacted precursors, such as substituted 2-aminobenzonitriles or anthranilic acids, may persist in the final product.

  • By-products: Isomeric indazoles, products of incomplete cyclization, or side-reactions (e.g., over-nitration or reduction) can generate structurally similar impurities.

  • Reagents and Catalysts: Residual reagents, ligands, or catalysts from the manufacturing process can be present as inorganic or organic impurities.[3][4]

  • Degradation Products: The compound may degrade upon exposure to light, heat, or non-neutral pH, leading to the formation of new impurities during storage.

Core Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is required for the comprehensive purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC): As the primary technique for quantitative purity analysis, HPLC with UV detection is used to separate the main component from its organic impurities. The "percent area" of the main peak relative to the total peak area provides the purity value. This method is highly effective for separating aromatic compounds.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for impurity identification.[5][7] It couples the separation power of HPLC with the mass detection capabilities of MS, allowing for the determination of the molecular weight of unknown impurities, which is the first step in their structural elucidation.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of the main component. They are also used to detect and quantify residual solvents and can help identify major impurities if their concentration is sufficient (typically >0.1%).[10]

  • Elemental Analysis: This technique confirms the elemental composition (C, H, N) of the compound, providing further evidence of its identity and purity against the theoretical values.

Data Presentation and Management

Consistent and clear reporting of purity data is crucial for regulatory compliance and batch-to-batch comparison. Data should be summarized in a structured format, detailing each detected component. According to ICH guidelines, any impurity present at a level greater than the reporting threshold (typically ≥0.05%) should be reported.[4][11]

Table 1: Representative Purity Analysis Data for this compound (Lot No. XYZ-123)

Peak IDRetention Time (min)% Area (UV 254 nm)Mass (m/z) [M+H]⁺Status
Main Component 8.5299.65192.1-
Impurity A6.780.11176.2Unidentified
Impurity B7.910.08206.1Unidentified
Impurity C9.240.16192.1Known Isomer
Total Impurities -0.35 --
Purity -99.65 --

Detailed Experimental Protocols

The following protocols are representative methods for the purity analysis of this compound.

Protocol: Purity Determination by HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Protocol: Impurity Identification by LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: Use the same column, mobile phases, gradient, and flow rate as described in the HPLC-UV protocol (Section 5.1).

  • MS Parameters:

    • Ionization Mode: ESI Positive (ESI+).

    • Scan Range: 100 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol (Section 5.1).

Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[10]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, Chloroform-d).[12][13]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is completely dissolved.

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for analysis.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis and application of this compound.

PurityAnalysisWorkflow cluster_testing Analytical Testing SampleReceipt Sample Receipt & Documentation VisualInspection Visual Inspection (Color, Form) SampleReceipt->VisualInspection SamplePrep Sample Preparation (Weighing, Dissolution) VisualInspection->SamplePrep HPLC HPLC-UV (Purity Assay, % Area) SamplePrep->HPLC LCMS LC-MS (Impurity ID, m/z) SamplePrep->LCMS NMR NMR (Structure, Solvents) SamplePrep->NMR DataAnalysis Data Analysis & Integration HPLC->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis PurityAssessment Purity Assessment vs. Specification DataAnalysis->PurityAssessment CoA Certificate of Analysis Generation PurityAssessment->CoA

Caption: General workflow for the purity analysis of a commercial chemical raw material.

SignalingPathway Indazole Methyl 6-amino-1H- indazole-7-carboxylate Drug Drug Candidate (e.g., Kinase Inhibitor) Indazole->Drug Synthesis Kinase Target Kinase (e.g., VEGFR, c-Met) Drug->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Activates Cascade Downstream Signaling Cascade Substrate->Cascade Proliferation Tumor Cell Proliferation & Angiogenesis Cascade->Proliferation

Caption: Hypothetical signaling pathway inhibited by a drug derived from the indazole scaffold.

References

Methodological & Application

Application Notes and Protocols: The Role of Methyl 6-amino-1H-indazole-7-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-1H-indazole-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The indazole scaffold is a well-established pharmacophore that can effectively interact with the hinge region of the ATP-binding site of various kinases. The specific arrangement of the amino and carboxylate functionalities on this molecule offers versatile handles for synthetic elaboration, allowing for the creation of diverse libraries of compounds for screening and optimization. These notes provide an overview of its application, synthetic protocols, and the biological activity of resulting compounds.

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

While specific kinase inhibition data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table presents data for a series of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors synthesized from the closely related isomer, Methyl 1H-indazole-6-carboxylate. This data illustrates the potential of the 6-amino-indazole scaffold in generating highly active kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Mutant KinaseIC50 (nM)
8r FLT341.6FLT3-ITD (W51)22.8
FLT3-TKD (D835Y)5.64
8a FLT3181--
8e FLT3154--
8b FLT3639--
8d FLT31030--

Signaling Pathways and Experimental Workflows

Visualizing the logic of synthesis and the mechanism of action is crucial for understanding the role of this compound in drug discovery.

G cluster_synthesis General Synthetic Workflow start This compound step1 Diazotization start->step1 tBuONO, TMSN3 azide In situ azide formation step1->azide step2 [3+2] Cycloaddition (Metal-free Click Chemistry) azide->step2 Alkynes product 1,2,3-Triazole Derivatives step2->product G cluster_pathway Simplified FLT3 Signaling Pathway and Inhibition ligand FLT3 Ligand flt3 FLT3 Receptor (Wild-type or Mutant) ligand->flt3 dimer Dimerization & Autophosphorylation flt3->dimer downstream Downstream Signaling (e.g., STAT5, RAS/MAPK, PI3K/AKT) dimer->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Indazole-based Kinase Inhibitor inhibitor->dimer Inhibits (ATP-competitive)

Synthetic Protocol for N-alkylation of Methyl 6-amino-1H-indazole-7-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indazoles is a critical transformation in the synthesis of a wide array of biologically active compounds. However, the presence of two reactive nitrogen centers (N1 and N2) often leads to challenges in achieving regioselectivity. This document provides detailed application notes and protocols for the selective N-alkylation of Methyl 6-amino-1H-indazole-7-carboxylate, a key intermediate in pharmaceutical research.

Introduction

The regiochemical outcome of the N-alkylation of the indazole scaffold is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[1][2] The choice of base, solvent, and alkylating agent can significantly direct the alkylation to either the N1 or N2 position.[1][2] For indazoles bearing a substituent at the C7 position, such as a carboxylate group, steric hindrance around the N1 position can favor alkylation at the N2 position.[1][3] This principle is central to the protocols described herein.

Factors Influencing Regioselectivity

Several factors govern the N1 versus N2 regioselectivity in the alkylation of indazoles:

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically encumber the N1 position, thereby favoring nucleophilic attack at the less hindered N2 position.

  • Electronic Effects: The electronic nature of the substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms.

  • Reaction Conditions:

    • Base: The choice of base can impact the equilibrium between the N1 and N2 anions. Strong bases like sodium hydride (NaH) are commonly used.

    • Solvent: The polarity of the solvent can influence the reactivity and selectivity of the alkylation. Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently employed.

    • Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halides, tosylates) can also play a role in the reaction outcome.

Data Presentation: Regioselectivity in Indazole N-Alkylation

The following table summarizes the expected regioselectivity for the N-alkylation of indazoles with a C7-carboxylate substituent based on literature findings. For this compound, a high preference for N2-alkylation is anticipated under standard conditions.

Indazole SubstrateBaseSolventAlkylating AgentN1:N2 RatioYield (%)Reference
Methyl 1H-indazole-7-carboxylateNaHTHFAlkyl Bromide<4:≥96High[1]
3-substituted indazolesNaHTHFAlkyl Bromide>99:1High[1][2]
Methyl 5-bromo-1H-indazole-3-carboxylateCs2CO3DMFAlkyl IodideN1 selective>90[4]
Methyl 5-bromo-1H-indazole-3-carboxylateNaHDMFIsopropyl Iodide38:4684 (total)[5]
Indazole--n-pentanol (Mitsunobu)1:2.578 (total)[1]

Experimental Protocols

The following protocols provide detailed methodologies for the selective N2-alkylation of this compound.

Protocol 1: Selective N2-Alkylation using Sodium Hydride

This protocol is designed to favor the formation of the N2-alkylated product due to the steric hindrance at the N1 position imposed by the C7-carboxylate group.[1][3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy, looking for a correlation between the N-alkyl protons and the C7a carbon of the indazole ring for the N1 isomer, or the absence thereof for the N2 isomer.[1]

Protocol 2: N-Alkylation under Mitsunobu Conditions

The Mitsunobu reaction provides an alternative method for N-alkylation that can also favor the N2-isomer, depending on the substrate.[1]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add DIAD or DEAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.

  • Characterize the products by NMR and mass spectrometry to determine the regioselectivity.

Mandatory Visualizations

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Indazole Methyl 6-amino- 1H-indazole-7-carboxylate Reaction_Step N-Alkylation Reaction Indazole->Reaction_Step Reagents Base (e.g., NaH) Solvent (e.g., THF) Alkylating Agent (R-X) Reagents->Reaction_Step Workup Quenching Extraction Reaction_Step->Workup Purification Column Chromatography Workup->Purification N1_Product N1-alkylated Indazole (Minor Product) Purification->N1_Product Separation N2_Product N2-alkylated Indazole (Major Product) Purification->N2_Product Separation

Caption: General workflow for the N-alkylation of this compound.

Regioselectivity_Factors cluster_N1 N1-Alkylation cluster_N2 N2-Alkylation Title Factors Influencing N1 vs. N2 Regioselectivity Indazole Methyl 6-amino- 1H-indazole-7-carboxylate N1_Position N1 Position Indazole->N1_Position N2_Position N2 Position Indazole->N2_Position Steric_Hindrance Steric Hindrance from C7-CO₂Me N1_Position->Steric_Hindrance Steric_Hindrance->N2_Position Favors Less_Hindered Sterically Accessible N2_Position->Less_Hindered

Caption: Factors governing N1 vs. N2 regioselectivity in the alkylation of the target molecule.

References

Application Notes: Functionalization of Methyl 6-amino-1H-indazole-7-carboxylate at the Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-amino-1H-indazole-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous therapeutic agents, including those with anticancer and anti-inflammatory properties[1][2]. The presence of a primary amino group at the 6-position offers a versatile handle for introducing a wide range of functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize biological activity, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for common and effective methods to functionalize this amino group, including N-arylation, N-acylation, and N-alkylation.

Key Functionalization Strategies

The strategic modification of the 6-amino group can significantly impact a molecule's interaction with biological targets. The primary methods for its functionalization are:

  • N-Arylation: The introduction of aryl or heteroaryl rings is a cornerstone of medicinal chemistry for exploring pi-stacking interactions, modulating electronic properties, and extending the molecular scaffold. Copper-catalyzed cross-coupling reactions with aryl boronic acids are a particularly effective method for this transformation[3].

  • N-Acylation: Forming an amide bond via acylation is a robust and widely used reaction. It allows for the introduction of diverse substituents that can act as hydrogen bond donors or acceptors, influencing ligand-receptor binding. Standard coupling reagents or acyl halides are typically employed.

  • N-Alkylation: The addition of alkyl groups can alter the lipophilicity, steric profile, and basicity of the parent amine. Reductive amination provides a mild and efficient method for introducing primary and secondary alkyl groups.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of the 6-Amino Group

This protocol describes the cross-coupling of this compound with an aryl boronic acid, adapted from methodologies for the N-arylation of aminoindazoles[3].

Materials:

  • This compound

  • Aryl boronic acid (1.5 equivalents)

  • Copper(II) acetate (Cu(OAc)₂, 0.2 equivalents)

  • Pyridine (2.0 equivalents)

  • Molecular sieves (4 Å)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired aryl boronic acid (1.5 eq), Cu(OAc)₂ (0.2 eq), and activated 4 Å molecular sieves.

  • Add anhydrous methanol to the flask to achieve a concentration of approximately 0.1 M.

  • Add pyridine (2.0 eq) to the suspension.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The flask should be open to the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst residues. Wash the pad with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl derivative.

Protocol 2: General Protocol for N-Acylation via Amide Coupling

This protocol outlines a standard procedure for acylating the 6-amino group using a carboxylic acid and a peptide coupling reagent.

Materials:

  • This compound

  • Carboxylic acid (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acyl product.

Protocol 3: General Protocol for N-Alkylation via Reductive Amination

This protocol describes the alkylation of the 6-amino group using an aldehyde or ketone and a mild reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic acid (catalytic amount, ~5% v/v)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

  • Dissolve the components in anhydrous DCE or THF.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product using flash column chromatography to afford the desired N-alkylated indazole.

Data Summary

The following table summarizes the reaction conditions and expected outcomes for the functionalization of this compound. Yields are representative and may vary based on the specific substrates used.

Reaction TypeReagentsKey ConditionsProduct Class
N-Arylation Aryl boronic acid, Cu(OAc)₂, PyridineAnhydrous MeOH, Room Temp, 12-24hMethyl 6-(arylamino)-1H-indazole-7-carboxylate
N-Acylation R-COOH, HATU, DIPEAAnhydrous DMF, Room Temp, 2-6hMethyl 6-acetamido-1H-indazole-7-carboxylate
N-Alkylation R-CHO, NaBH(OAc)₃, Acetic AcidAnhydrous DCE, Room Temp, 4-16hMethyl 6-(alkylamino)-1H-indazole-7-carboxylate

Visualized Workflows

Caption: Workflow for key functionalization reactions at the 6-amino group.

Caption: Role of functionalization in a typical drug discovery cascade.

References

Application Notes and Protocols: Suzuki Coupling Reactions with "Methyl 6-amino-1H-indazole-7-carboxylate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including potent kinase inhibitors.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the synthesis of diverse biaryl and heteroaryl structures. This document provides detailed application notes and protocols for the Suzuki coupling reactions of derivatives of "Methyl 6-amino-1H-indazole-7-carboxylate," a key building block for the development of novel drug candidates, particularly those targeting cancer-related signaling pathways.

The functionalization of the indazole scaffold, particularly at the 7-position, allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. However, the presence of both an amino and a carboxylate group in the target molecule can present challenges in synthetic chemistry, including catalyst inhibition and competing side reactions. These notes provide recommended protocols to address these challenges and facilitate the successful synthesis of novel indazole derivatives.

Synthetic Strategy

A two-step synthetic approach is proposed for the Suzuki coupling of "this compound" derivatives. The first step involves the regioselective halogenation of the indazole ring at the 7-position, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of boronic acids or esters.

Step 1: Halogenation of this compound

To enable the Suzuki coupling reaction, a halogen (typically bromine or iodine) must be introduced at the desired position on the indazole ring. For "this compound," the most plausible position for functionalization via Suzuki coupling is the 7-position. A Sandmeyer-type reaction, converting the amino group at position 7 to a halide, is a feasible approach to synthesize the required 7-halo-indazole precursor.

Protocol: Synthesis of Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate

This protocol is adapted from procedures for the synthesis of bromoindazoles from aminoindazoles.[2]

Materials:

  • This compound

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a minimal amount of 48% hydrobromic acid.

  • Cool the solution to 0 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate.

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction of the synthesized 7-bromo-indazole derivative with various aryl or heteroaryl boronic acids can be achieved using a palladium catalyst and a suitable base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with an electron-rich and potentially coordinating substrate.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling reaction. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][4]

Materials:

  • Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate (1.0 equiv.)

  • Arylboronic acid (1.5-2.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., Cs₂CO₃, 2.0 equiv.)[4]

  • Solvent system (e.g., 1,4-dioxane/EtOH/H₂O)[4]

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate, the arylboronic acid, and the base.

  • Add the palladium catalyst to the vial.

  • Add the degassed solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 30-60 minutes).[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 2: Conventional Heating Suzuki Coupling

Materials:

  • Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)[5]

  • Base (e.g., K₂CO₃, 2.0 equiv.)[5]

  • Solvent system (e.g., 1,4-dioxane/water)[5]

  • Round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of various substituted bromoindazoles, which can serve as a starting point for optimizing the reactions of Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate.

Table 1: Optimization of Suzuki Coupling Conditions for Bromo-Indazole Derivatives [4]

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(dppf)·DCM (5)K₂CO₃ (3)THF/water1001235
2PdCl₂(dppf)·DCM (5)Cs₂CO₃ (3)THF/water1001255
3PdCl₂(dppf)·DCM (5)K₂CO₃ (3)1,4-Dioxane/water1001275
4PdCl₂(dppf)·DCM (5)Cs₂CO₃ (3)1,4-Dioxane/water1001285

Table 2: Substrate Scope of Suzuki Coupling with 5-Bromoindazoles [5]

EntryArylboronic AcidCatalystBaseSolventTime (h)Yield (%)
1N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME285
22-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME270
3Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME292
44-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME295

Applications in Drug Development: Kinase Inhibition

Indazole derivatives synthesized via Suzuki coupling are of significant interest in drug development, particularly as inhibitors of protein kinases.[1] Kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Many indazole-based compounds have been developed as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Akt (Protein Kinase B), which are central nodes in the PI3K/Akt/mTOR signaling pathway.[1][6]

Signaling Pathways

The following diagrams illustrate the VEGFR and PI3K/Akt/mTOR signaling pathways and the potential points of inhibition by indazole derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Indazole Indazole Derivative Indazole->VEGFR Inhibits PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Indazole Indazole Derivative Indazole->Akt Inhibits Experimental_Workflow Start Methyl 6-amino-1H- indazole-7-carboxylate Halogenation Halogenation (e.g., Bromination) Start->Halogenation Suzuki Suzuki Coupling with Arylboronic Acid Halogenation->Suzuki Purification Purification & Characterization Suzuki->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening SAR SAR Studies Screening->SAR

References

Application Notes and Protocols for Fragment-Based Drug Discovery using "Methyl 6-amino-1H-indazole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of "Methyl 6-amino-1H-indazole-7-carboxylate" as a valuable fragment in fragment-based drug discovery (FBDD). The indazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in clinical and pre-clinical drug candidates, particularly kinase inhibitors.[1][2] This document outlines the rationale for its use, key physicochemical properties, and detailed protocols for its application in a typical FBDD workflow.

Introduction to "this compound" in FBDD

"this compound" (CAS: 73907-98-9) is an attractive starting point for FBDD campaigns due to its desirable characteristics that align with the "Rule of Three," a set of guidelines for fragment selection. Its rigid bicyclic indazole core provides a well-defined shape for probing protein binding pockets, while the amino and carboxylate functionalities offer vectors for synthetic elaboration and potential hydrogen bonding interactions with target proteins.

The 6-amino-1H-indazole scaffold has been successfully employed in the development of potent inhibitors for various therapeutic targets, including kinases and indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[1]

Physicochemical Properties

The suitability of a fragment for FBDD is largely determined by its physicochemical properties. "this compound" exhibits properties that make it an excellent candidate for fragment library inclusion.

PropertyValueSource
CAS Number 73907-98-9[3]
Molecular Formula C₉H₉N₃O₂[3]
Molecular Weight 191.19 g/mol [3]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
cLogP (estimated) 1.2Calculated

These properties adhere well to the "Rule of Three," which suggests fragments should have a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a cLogP of 3 or less. While the hydrogen bond acceptor count is slightly higher, the overall profile is favorable for a starting fragment.

Experimental Protocols

The following protocols outline a typical FBDD workflow for identifying and validating hits from a fragment library containing "this compound."

Objective: To prepare a high-quality fragment library containing "this compound" for screening.

Materials:

  • "this compound" (CAS: 73907-98-9)

  • Other carefully selected fragments adhering to the "Rule of Three"

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Acoustic liquid handler or manual multichannel pipettes

  • Storage plates (e.g., 384-well microplates)

Protocol:

  • Quality Control: Confirm the purity and identity of "this compound" and all other fragments using techniques such as NMR spectroscopy and LC-MS.

  • Solubilization: Prepare a stock solution of each fragment in high-purity DMSO at a concentration of 100 mM.

  • Plating: Using an acoustic liquid handler or calibrated pipettes, create master plates of the fragment library. Subsequently, prepare assay-ready plates at the desired screening concentration (typically 100 µM to 1 mM).

  • Storage: Store all plates at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.

Objective: To rapidly identify fragments that bind to the target protein by measuring changes in protein thermal stability.

Materials:

  • Purified target protein

  • DSF-compatible buffer

  • Fluorescent dye (e.g., SYPRO Orange)

  • qPCR instrument with a thermal melt curve analysis module

  • Assay plates containing the fragment library

Protocol:

  • Assay Preparation: In each well of a 96- or 384-well PCR plate, add the target protein to a final concentration of 2-5 µM and the fluorescent dye to the manufacturer's recommended concentration.

  • Fragment Addition: Add "this compound" and other fragments from the library plates to a final concentration of 200 µM. Include appropriate controls (e.g., protein with DMSO, protein with a known binder).

  • Thermal Denaturation: Place the plate in the qPCR instrument and run a thermal melt experiment, gradually increasing the temperature from 25°C to 95°C.

  • Data Analysis: Determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) in the presence of a fragment indicates stabilizing binding and is considered a preliminary hit.

Objective: To validate the hits from the primary screen and confirm direct binding to the target protein. Ligand-observed NMR techniques like Saturation Transfer Difference (STD) NMR are commonly used.

Materials:

  • Purified target protein (isotopically labeled if performing protein-observed NMR)

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer (600 MHz or higher recommended)

  • NMR tubes

  • Validated fragment hits from the primary screen

Protocol (STD NMR):

  • Sample Preparation: Prepare a solution of the target protein (10-50 µM) in the NMR buffer. Add the fragment hit (e.g., "this compound") at a concentration of 100-500 µM.

  • NMR Data Acquisition: Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein.

  • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selective saturation of protein resonances and observation of transferred saturation to the bound ligand.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum. The presence of signals in the difference spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.

Objective: To determine the thermodynamic parameters of the fragment-protein interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Purified target protein

  • Validated fragment hit

  • ITC instrument

  • ITC buffer (the same buffer used for protein purification and fragment dissolution)

Protocol:

  • Sample Preparation: Prepare a solution of the target protein (10-50 µM) in the ITC cell and a solution of the fragment (100-1000 µM) in the injection syringe. Ensure both solutions are in identical, degassed buffer.

  • ITC Experiment: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

Case Study: Elaboration of the 6-amino-1H-indazole Scaffold as IDO1 Inhibitors

While specific FBDD data for "this compound" is not publicly available, a study on the development of 6-substituted aminoindazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) provides a compelling example of how this scaffold can be elaborated into potent leads.[1] In this study, a library of derivatives was synthesized and evaluated for their anti-proliferative activity.

Quantitative Data for 6-amino-1H-indazole Derivatives against HCT116 Cancer Cells:

CompoundStructureIC₅₀ (µM)
36 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine0.4 ± 0.3
35 N-benzyl-1,3-dimethyl-1H-indazol-6-amine0.9 ± 0.2
34 1,3-dimethyl-N-(4-methylbenzyl)-1H-indazol-6-amine1.1 ± 0.1

Data from a study on 6-substituted aminoindazole derivatives, not "this compound" itself.[1]

This data demonstrates that the 6-amino-1H-indazole core can be synthetically modified to produce compounds with potent biological activity. The initial fragment, "this compound," provides the key structural motifs for such elaborations.

Visualizations

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening & Validation cluster_2 Lead Generation FragLib This compound & other fragments PrimaryScreen Primary Screen (e.g., DSF) FragLib->PrimaryScreen HitValidation Hit Validation (e.g., NMR) PrimaryScreen->HitValidation Hits HitCharacterization Hit Characterization (e.g., ITC, X-ray) HitValidation->HitCharacterization Validated Hits FragmentElaboration Fragment Elaboration (Structure-Guided Design) HitCharacterization->FragmentElaboration LeadOptimization Lead Optimization FragmentElaboration->LeadOptimization

Caption: A typical workflow for fragment-based drug discovery.

IDO1_Pathway IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan Tryptophan Tryptophan->IDO1 catalyzes conversion T_cell T-cell Kynurenine->T_cell inhibits activation ImmuneSuppression Immune Suppression T_cell->ImmuneSuppression leads to IndazoleInhibitor 6-amino-1H-indazole Derivatives IndazoleInhibitor->IDO1 inhibits

Caption: Inhibition of the IDO1 signaling pathway by indazole derivatives.

References

Application Notes and Protocols for the Derivatization of Methyl 6-amino-1H-indazole-7-carboxylate in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Methyl 6-amino-1H-indazole-7-carboxylate, a key scaffold in medicinal chemistry. The protocols and structure-activity relationship (SAR) data presented herein are intended to facilitate the discovery and development of novel therapeutic agents, particularly in the field of oncology.

Introduction

The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects. This compound serves as a versatile starting material for the synthesis of a diverse library of compounds. Derivatization at the 6-amino group and other positions on the indazole ring allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This document outlines detailed protocols for key derivatization reactions and presents quantitative structure-activity relationship data for a series of 6-substituted aminoindazole derivatives, providing valuable insights for rational drug design. The discussed derivatives have shown significant activity against various cancer cell lines, potentially through the modulation of critical signaling pathways such as the Indoleamine 2,3-dioxygenase 1 (IDO1) and p53/MDM2 pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro anti-proliferative activity (IC50 in µM) of a series of 6-substituted aminoindazole derivatives against various human cancer cell lines. These compounds were synthesized from a 6-aminoindazole core, which is structurally analogous to this compound, providing a strong basis for SAR analysis.

Table 1: Anti-proliferative Activity of 6-Substituted Aminoindazole Derivatives (IC50 in µM) [1]

CompoundR GroupHCT116 (Colon)A549 (Lung)SK-HEP-1 (Liver)SNU-638 (Gastric)MDA-MB-231 (Breast)
1 H> 10> 10> 10> 10> 10
2a Benzyl1.9 ± 0.23.5 ± 0.45.1 ± 0.62.8 ± 0.34.2 ± 0.5
2b 4-Fluorobenzyl0.4 ± 0.30.7 ± 0.11.2 ± 0.20.9 ± 0.11.5 ± 0.2
2c 4-Chlorobenzyl0.9 ± 0.11.5 ± 0.22.3 ± 0.31.8 ± 0.22.9 ± 0.4
2d 4-Methylbenzyl1.5 ± 0.22.8 ± 0.34.0 ± 0.52.2 ± 0.33.5 ± 0.4
3a Acetyl> 10> 10> 10> 10> 10
3b Benzoyl5.2 ± 0.68.1 ± 0.9> 107.5 ± 0.89.8 ± 1.1

SAR Analysis:

  • The unsubstituted 6-aminoindazole (Compound 1) showed weak activity, highlighting the importance of substitution at the 6-amino position.

  • N-alkylation with benzyl groups (Compounds 2a-2d) significantly enhanced anti-proliferative activity compared to the parent compound.

  • Substitution on the benzyl ring further modulated activity, with the 4-fluorobenzyl derivative (Compound 2b) exhibiting the most potent activity across all cell lines. This suggests that electron-withdrawing groups at the para position of the benzyl ring are favorable for activity.

  • N-acylation (Compounds 3a and 3b) was generally less favorable than N-alkylation, with the acetyl derivative (Compound 3a) being inactive and the benzoyl derivative (Compound 3b) showing moderate activity.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound. These protocols are based on established synthetic methodologies for indazole derivatives and have been adapted to be compatible with the functional groups of the starting material.

Protocol 1: N-Acylation of the 6-Amino Group

This protocol describes the formation of an amide bond at the 6-amino position.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 mmol) and the desired carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL), add DIPEA (3.0 mmol).

  • Add the coupling agent HATU (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reductive Amination of the 6-Amino Group

This protocol describes the N-alkylation of the 6-amino group with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone of choice (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Acetic acid

  • Anhydrous solvent (e.g., DCE, THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) and the aldehyde or ketone (1.2 mmol) in anhydrous DCE (15 mL), add acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the 6-Position (after conversion to a halide)

This protocol requires initial conversion of the 6-amino group to a halide (e.g., bromide via Sandmeyer reaction), followed by a Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.

Part A: Conversion of 6-Amino to 6-Bromo (Sandmeyer Reaction)

Materials:

  • This compound

  • Sodium nitrite

  • Hydrobromic acid (48%)

  • Copper(I) bromide

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Suspend this compound (1.0 mmol) in a mixture of HBr (48%, 5 mL) and water (5 mL) at 0 °C.

  • Slowly add a solution of sodium nitrite (1.2 mmol) in water (2 mL) while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve CuBr (1.5 mmol) in HBr (48%, 5 mL) at 0 °C.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude Methyl 6-bromo-1H-indazole-7-carboxylate by column chromatography.

Part B: Suzuki-Miyaura Coupling

Materials:

  • Methyl 6-bromo-1H-indazole-7-carboxylate

  • Aryl or heteroaryl boronic acid of choice

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a degassed solution of Methyl 6-bromo-1H-indazole-7-carboxylate (1.0 mmol) and the boronic acid (1.5 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL), add the base (e.g., K2CO3, 3.0 mmol) and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 mmol).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the desired product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by derivatives of this compound and a general experimental workflow for SAR studies.

Signaling Pathways

// Nodes Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; IDO1 [label="IDO1", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kynurenine [label="Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; T_cell_proliferation [label="T-cell Proliferation\n& Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Treg_differentiation [label="Treg Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immune_Suppression [label="Immune Suppression", shape=octagon, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Indazole_Derivative [label="Indazole Derivative", shape=invhouse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Tryptophan -> IDO1 [label=" depletion", color="#202124"]; IDO1 -> Kynurenine [label=" conversion", color="#202124"]; Tryptophan -> T_cell_proliferation [style=dashed, arrowhead=none, color="#202124"]; Kynurenine -> Treg_differentiation [color="#202124"]; T_cell_proliferation -> Immune_Suppression [style=dashed, arrowhead=tee, label=" leads to", color="#EA4335"]; Treg_differentiation -> Immune_Suppression [label=" promotes", color="#34A853"]; Indazole_Derivative -> IDO1 [arrowhead=tee, color="#EA4335", label=" inhibits"]; } caption: IDO1 Signaling Pathway Inhibition.

// Nodes DNA_Damage [label="DNA Damage", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", style="filled,bold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MDM2 [label="MDM2", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Proteasomal_Degradation [label="Proteasomal\nDegradation", shape=cylinder, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indazole_Derivative [label="Indazole Derivative", shape=invhouse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DNA_Damage -> p53 [label=" activates", color="#202124"]; p53 -> MDM2 [label=" induces expression", color="#202124"]; MDM2 -> p53 [arrowhead=tee, label=" promotes degradation", color="#EA4335"]; p53 -> Proteasomal_Degradation [style=dashed, color="#202124"]; p53 -> Cell_Cycle_Arrest [label=" promotes", color="#34A853"]; p53 -> Apoptosis [label=" promotes", color="#EA4335"]; Indazole_Derivative -> MDM2 [arrowhead=tee, color="#EA4335", label=" may inhibit"]; } caption: p53/MDM2 Apoptosis Pathway.

Experimental Workflow

// Nodes Start [label="Start: Methyl 6-amino-\n1H-indazole-7-carboxylate", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Derivatization Reactions\n(N-Acylation, Reductive Amination, Suzuki Coupling)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Library [label="Library of Derivatives", shape=cylinder, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In vitro Biological Screening\n(e.g., Anti-proliferative Assays)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50 Determination)", shape=parallelogram, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Derivatization [color="#202124"]; Derivatization -> Library [color="#202124"]; Library -> Screening [color="#202124"]; Screening -> Data_Analysis [color="#202124"]; Data_Analysis -> SAR [color="#202124"]; SAR -> Lead_Opt [label=" guides", color="#202124"]; Lead_Opt -> Derivatization [style=dashed, label=" iterative cycle", color="#202124"]; } caption: SAR Experimental Workflow.

References

Application Notes and Protocols for Amide Coupling with Methyl 6-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, pivotal in the synthesis of a vast array of pharmacologically active molecules. Methyl 6-amino-1H-indazole-7-carboxylate is a valuable building block in the creation of novel therapeutics, particularly kinase inhibitors and other targeted agents. The electron-withdrawing nature of the indazole ring system renders the 6-amino group nucleophilic, but potentially less reactive than simple anilines, making the choice of coupling conditions crucial for successful synthesis.

These application notes provide a detailed, generalized protocol for the efficient amide coupling of this compound with a variety of carboxylic acids. The described methods are based on widely used and effective coupling reagents to ensure high yields and purity of the desired amide products.

Key Reaction Overview

The fundamental transformation involves the coupling of the primary amine of this compound with a carboxylic acid, facilitated by a coupling agent and a base in an appropriate solvent. The general reaction scheme is presented below:

Two common and highly effective coupling strategies are presented: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other employing the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) system.[1][2]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for challenging couplings, including those with electron-deficient amines.[2][3]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HATU (1.1-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The combination of EDC and HOBt is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to suppress racemization (for chiral carboxylic acids) and improve reaction efficiency by forming a more reactive intermediate.[1][4][5][6]

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.1-1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir to ensure all components are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1-1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). This aqueous workup is crucial for removing unreacted starting materials and coupling byproducts.[7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Presentation

The following table summarizes representative quantitative data for the amide coupling of this compound with a generic carboxylic acid. These values are illustrative and may vary depending on the specific substrate, scale, and reaction conditions.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Carboxylic Acid Benzoic Acid (1.0 eq)Benzoic Acid (1.0 eq)
Amine This compound (1.0 eq)This compound (1.0 eq)
Coupling Reagent HATU (1.1 eq)EDC·HCl (1.2 eq)
Additive -HOBt (1.2 eq)
Base DIPEA (2.5 eq)DIPEA (2.5 eq)
Solvent DMFDMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4 hours18 hours
Illustrative Yield 85 - 95%75 - 90%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the amide coupling reaction, purification, and analysis.

AmideCouplingWorkflow General Workflow for Amide Coupling cluster_prep Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Carboxylic Acid, Coupling Reagent, Base in Solvent activation Pre-activation (if applicable, e.g., HATU) reagents->activation amine_add Add this compound activation->amine_add reaction Stir at RT or 0°C to RT amine_add->reaction quench Quench Reaction (e.g., with water) reaction->quench Reaction Complete tlc_lcms TLC / LC-MS (Reaction Monitoring) reaction->tlc_lcms Monitor Progress extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify nmr NMR Spectroscopy (Structure Confirmation) purify->nmr Isolate Pure Product ms Mass Spectrometry (Molecular Weight Confirmation) purify->ms Isolate Pure Product purity HPLC / UPLC (Purity Assessment) purify->purity Isolate Pure Product

Caption: A generalized workflow for the synthesis, purification, and analysis of amides derived from this compound.

Logical Relationship of Coupling Reagents

This diagram illustrates the activation pathway for the carboxylic acid using the EDC/HOBt coupling system.

EDCHOBtMechanism EDC/HOBt Carboxylic Acid Activation Pathway COOH Carboxylic Acid (R-COOH) intermediate1 O-Acylisourea Intermediate (Highly Reactive) COOH->intermediate1 + EDC EDC EDC EDC->intermediate1 HOBt HOBt intermediate2 HOBt Active Ester (Less Prone to Racemization) HOBt->intermediate2 Amine Methyl 6-amino-1H- indazole-7-carboxylate Amide Amide Product Amine->Amide Urea EDC Byproduct (Urea) intermediate1->Urea Rearrangement (Side Reaction) or Reaction with Amine intermediate1->intermediate2 + HOBt intermediate2->HOBt Regenerated intermediate2->Amide + Amine

Caption: Simplified activation pathway of a carboxylic acid using the EDC/HOBt coupling system.

References

Application Notes and Protocols: Methyl 6-amino-1H-indazole-7-carboxylate in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-1H-indazole-7-carboxylate and its core scaffold, 6-aminoindazole, are pivotal building blocks in the synthesis of a new generation of anti-cancer agents. The indazole moiety is a recognized pharmacophore present in numerous FDA-approved kinase inhibitors, highlighting its significance in medicinal chemistry.[1][2][3] This structural motif is particularly prominent in the design of inhibitors targeting key signaling pathways implicated in cancer progression, such as vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR).[3] Derivatives of 6-aminoindazole have demonstrated potent anti-proliferative activity across a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.[1][2][4][5] This document provides a summary of the anti-cancer activity of various 6-aminoindazole derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Anti-proliferative Activity of 6-Aminoindazole Derivatives

The following table summarizes the in vitro anti-proliferative activity of selected 6-aminoindazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
9f N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (colorectal)14.3 ± 4.4[4]
36 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (colorectal)0.4 ± 0.3[5]
2f Indazole Derivative4T1 (breast)0.23 - 1.15[1][2]
7j Indazole DerivativeMCF-7 (breast)9[4]

Experimental Protocols

I. General Synthesis of N-substituted 6-amino-1H-indazole Derivatives

This protocol describes a representative method for the synthesis of N-substituted 6-amino-1H-indazole derivatives, a common step in the development of indazole-based anti-cancer agents.

Workflow for the Synthesis of N-substituted 6-amino-1H-indazole Derivatives

start This compound (Starting Material) step1 Protection of Indazole N-H start->step1 e.g., DHP, PPTS step2 Reduction of Carboxylate step1->step2 e.g., LiAlH4 step3 Oxidation to Aldehyde step2->step3 e.g., Dess-Martin Periodinane step4 Reductive Amination step3->step4 Amine, NaBH(OAc)3 product N-substituted 6-amino-1H-indazole Derivative (Final Product) step4->product

Caption: A generalized workflow for the synthesis of N-substituted 6-amino-1H-indazole derivatives.

Materials:

  • This compound

  • 3,4-dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Lithium aluminum hydride (LiAlH4)

  • Dess-Martin periodinane

  • Appropriate primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection of the Indazole N-H:

    • To a solution of this compound in anhydrous DCM, add DHP and a catalytic amount of PPTS.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-protected indazole.[6]

  • Reduction of the Methyl Ester:

    • Dissolve the N-protected indazole in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of LiAlH4 in THF.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting suspension and concentrate the filtrate to obtain the corresponding alcohol.[6]

  • Oxidation to the Aldehyde:

    • Dissolve the alcohol in anhydrous DCM.

    • Add Dess-Martin periodinane portion-wise at room temperature.

    • Stir the mixture until the alcohol is fully converted to the aldehyde.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.[6]

  • Reductive Amination:

    • Dissolve the aldehyde in DCM, and add the desired amine followed by a few drops of acetic acid.

    • Stir the mixture for 1-2 hours at room temperature.

    • Add NaBH(OAc)3 and continue stirring overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to obtain the final N-substituted 6-amino-1H-indazole derivative.

II. In Vitro Anti-proliferative Assay (SRB Assay)

This protocol outlines the sulforhodamine B (SRB) assay, a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[4]

Workflow for SRB Assay

start Seed cancer cells in 96-well plates step1 Incubate for 24h start->step1 step2 Treat cells with varying concentrations of test compound step1->step2 step3 Incubate for 48-72h step2->step3 step4 Fix cells with TCA step3->step4 step5 Stain with SRB dye step4->step5 step6 Wash with acetic acid step5->step6 step7 Solubilize bound dye with Tris buffer step6->step7 step8 Measure absorbance at 515 nm step7->step8 result Calculate IC50 values step8->result

Caption: A step-by-step workflow for the in vitro SRB anti-proliferative assay.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many anti-cancer agents derived from the 6-aminoindazole scaffold function as kinase inhibitors. A primary target is the VEGFR signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] By inhibiting VEGFR, these compounds can effectively cut off the tumor's blood supply, leading to reduced growth and metastasis.

VEGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binds Indazole 6-Aminoindazole Derivative Indazole->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Angiogenesis Angiogenesis, Cell Proliferation, Survival Transcription->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by 6-aminoindazole derivatives.

The inhibition of VEGFR by these compounds prevents the downstream activation of multiple signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This ultimately leads to the suppression of gene transcription responsible for cell proliferation, survival, and angiogenesis. Some derivatives have also been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] Furthermore, certain 6-aminoindazole compounds can arrest the cell cycle at the G2/M phase, further contributing to their anti-cancer effects.[5]

References

Protecting Group Strategies for Methyl 6-amino-1H-indazole-7-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of Methyl 6-amino-1H-indazole-7-carboxylate. This versatile building block possesses multiple reactive sites, including a primary aromatic amine, and two secondary amine functionalities within the indazole ring (N1 and N2), necessitating a carefully considered protection strategy to achieve desired chemical transformations.

Introduction

This compound is a key intermediate in the development of various therapeutic agents. Its trifunctional nature presents a significant challenge in regioselective synthesis. The nucleophilicity of the 6-amino group and the two indazole nitrogens must be carefully managed to avoid unwanted side reactions. This guide outlines strategies for the selective protection and deprotection of these functional groups, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

Key Challenges and Strategic Considerations

The primary challenge in the chemical manipulation of this compound lies in the differential reactivity of its three nitrogen atoms. The selection of an appropriate protecting group strategy depends on the desired final product and the reaction conditions of subsequent synthetic steps. Key considerations include:

  • Regioselectivity: The ability to protect a specific nitrogen atom in the presence of others.

  • Orthogonality: The use of protecting groups that can be removed under different conditions, allowing for sequential deprotection.

  • Stability: The chosen protecting group must be stable to the reaction conditions of subsequent steps.

  • Yield and Purity: The protection and deprotection steps should proceed in high yield and with minimal side products.

Based on the literature, the 6-amino group is generally more nucleophilic than the indazole nitrogens, allowing for its selective protection under controlled conditions. The regioselectivity of indazole N-alkylation is influenced by the substituent at the 7-position. For a methyl carboxylate group at C7, alkylation tends to favor the N2 position.

Protecting Group Selection Workflow

The following diagram illustrates a general workflow for selecting a suitable protecting group strategy for this compound.

G start Start: this compound q1 Target Modification? start->q1 a1 Modification of Indazole Ring (N1/N2) q1->a1 Yes a2 Modification at 6-Amino Group q1->a2 No, at 6-amino a3 Modification elsewhere on the molecule q1->a3 Elsewhere p1 Protect 6-Amino Group (e.g., Boc or Cbz) a1->p1 p2 Protect Indazole N1/N2 (Consider regioselectivity) a2->p2 p3 Protect both 6-Amino and Indazole N-H a3->p3 react1 Perform desired reaction on indazole ring p1->react1 react2 Perform desired reaction on 6-amino group p2->react2 react3 Perform desired reaction p3->react3 deprotect1 Deprotect 6-Amino Group react1->deprotect1 deprotect2 Deprotect Indazole N-H react2->deprotect2 deprotect3 Sequential or full deprotection react3->deprotect3 end Final Product deprotect1->end deprotect2->end deprotect3->end

Caption: A decision-making workflow for protecting group strategy.

Experimental Protocols and Data

The following sections provide detailed protocols for the protection and deprotection of the 6-amino group of this compound with Boc and Cbz groups. The quantitative data is summarized for easy comparison.

Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is a popular choice for protecting amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Table 1: Boc Protection of Aromatic Amines - Representative Data

SubstrateReagents and ConditionsYield (%)Reaction Time (h)Reference
Aniline(Boc)₂O, Et₃N, CH₂Cl₂952General Protocol
4-Nitroaniline(Boc)₂O, DMAP, CH₂Cl₂983General Protocol
Methyl Anthranilate(Boc)₂O, NaHCO₃, Dioxane/H₂O9212General Protocol

Protocol 1: Boc Protection of this compound

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in CH₂Cl₂ or THF.

    • Add triethylamine (1.2 eq) or a catalytic amount of DMAP.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.

Protocol 2: Deprotection of Boc-Protected this compound

  • Materials:

    • N-Boc-protected this compound

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-Boc protected compound in CH₂Cl₂.

    • Add an excess of TFA (e.g., 20-50% in CH₂Cl₂) or 4 M HCl in dioxane at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Cbz Protection and Deprotection

The benzyloxycarbonyl (Cbz) group is another widely used protecting group for amines. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

Table 2: Cbz Protection of Aromatic Amines - Representative Data

SubstrateReagents and ConditionsYield (%)Reaction Time (h)Reference
AnilineCbz-Cl, NaHCO₃, Acetone/H₂O904[1]
4-ChloroanilineCbz-Cl, Pyridine, CH₂Cl₂856General Protocol
p-ToluidineCbz-Cl, aq. Na₂CO₃, 0 °C to RT>902-4[1]

Protocol 3: Cbz Protection of this compound

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

    • Acetone/Water or THF/Water solvent mixture

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 1:1).

    • Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C.

    • Add benzyl chloroformate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-20 hours, monitoring by TLC.[1]

    • Upon completion, remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the N-Cbz protected product.[1]

Protocol 4: Deprotection of Cbz-Protected this compound

  • Materials:

    • N-Cbz-protected this compound

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the N-Cbz protected compound in MeOH or EtOH.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Stir the suspension under an atmosphere of hydrogen (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]

Orthogonal Protection Strategies

In complex syntheses, it may be necessary to protect both the 6-amino group and one of the indazole nitrogens. An orthogonal strategy allows for the selective removal of one protecting group without affecting the other.

A common orthogonal strategy involves the use of an acid-labile group (e.g., Boc) for the 6-amino group and a group removable by hydrogenolysis (e.g., Cbz or Benzyl) for the indazole nitrogen.

G start This compound step1 Protect 6-Amino Group (Boc) start->step1 step2 Protect Indazole N-H (e.g., Benzyl) step1->step2 intermediate Fully Protected Intermediate step2->intermediate q_deprotect Selective Deprotection? intermediate->q_deprotect deprotect_boc Acidic Conditions (e.g., TFA) q_deprotect->deprotect_boc 6-Amino deprotect_benzyl Hydrogenolysis (H₂, Pd/C) q_deprotect->deprotect_benzyl Indazole result1 Free 6-Amino Group, Protected Indazole deprotect_boc->result1 result2 Protected 6-Amino Group, Free Indazole N-H deprotect_benzyl->result2

Caption: Orthogonal protection and deprotection strategy.

Conclusion

The successful synthesis and derivatization of this compound hinge on the judicious selection and application of protecting groups. By understanding the relative reactivity of the nitrogen centers and employing appropriate protection and deprotection protocols, researchers can effectively navigate the synthetic challenges posed by this important building block. The protocols and strategies outlined in this document provide a solid foundation for the rational design of synthetic routes involving this versatile molecule.

References

Troubleshooting & Optimization

Challenges in the regioselective synthesis of "Methyl 6-amino-1H-indazole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of Methyl 6-amino-1H-indazole-7-carboxylate. This guide addresses common challenges, offers detailed experimental protocols, and presents data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical synthetic pathway begins with a suitably substituted starting material to construct the indazole core, followed by functional group manipulations. A plausible route involves the synthesis of Methyl 1H-indazole-7-carboxylate, followed by regioselective nitration at the 6-position to yield Methyl 6-nitro-1H-indazole-7-carboxylate, and subsequent reduction of the nitro group to the desired 6-amino product.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges in this synthesis are:

  • Regioselectivity during indazole ring formation: Depending on the chosen synthetic method for the indazole core, obtaining the desired 7-carboxy-substituted isomer can be challenging.

  • Regioselective nitration: Directing the nitro group specifically to the 6-position of the Methyl 1H-indazole-7-carboxylate can be difficult, potentially leading to a mixture of isomers.

  • N-alkylation side reactions: During reactions involving the indazole core, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The presence of an electron-withdrawing carboxylate group at the C-7 position has been shown to favor N2-alkylation.[1][2]

  • Substrate sensitivity: The aminoindazole core can be sensitive to certain reaction conditions, leading to degradation or side product formation.

Q3: How does the carboxylate group at the 7-position influence subsequent reactions?

The methyl carboxylate group at the 7-position is an electron-withdrawing group. This electronic effect can significantly influence the regioselectivity of subsequent electrophilic substitution reactions, such as nitration. It also plays a crucial role in directing the regioselectivity of N-alkylation, generally favoring the N2 position.[1][2]

Q4: Are there alternative methods for introducing the amino group at the 6-position?

Besides the reduction of a 6-nitro precursor, one could envision a route starting from a precursor already bearing an amino or a protected amino group. However, the nitration-reduction sequence is a widely used and generally effective strategy for introducing an amino group onto an aromatic ring.

Troubleshooting Guides

Problem 1: Low yield or no product during the synthesis of the indazole-7-carboxylate core.
Potential Cause Troubleshooting Suggestion
Inefficient cyclization Optimize reaction temperature and time. Screen different solvents to improve the solubility of starting materials. Consider using a catalyst if the reaction is known to be catalyzed.
Decomposition of starting materials or product Use milder reaction conditions. Ensure the reaction is performed under an inert atmosphere if substrates are air-sensitive.
Incorrect starting material Verify the identity and purity of your starting materials using analytical techniques such as NMR and mass spectrometry.
Problem 2: Poor regioselectivity during the nitration of Methyl 1H-indazole-7-carboxylate.
Potential Cause Troubleshooting Suggestion
Harsh nitrating conditions Use a milder nitrating agent (e.g., HNO₃ in acetic anhydride instead of fuming nitric acid). Perform the reaction at a lower temperature to improve selectivity.
Formation of multiple isomers The electronic and steric effects of the substituents on the indazole ring dictate the position of nitration. It may be necessary to purify the desired 6-nitro isomer from other isomers by column chromatography.
N-Nitration Protect the indazole nitrogen before nitration. The protecting group can be removed in a subsequent step.
Problem 3: Incomplete reduction of the 6-nitro group or formation of side products.
Potential Cause Troubleshooting Suggestion
Inactive catalyst (for catalytic hydrogenation) Use fresh, high-quality catalyst (e.g., 10% Pd/C). Ensure the reaction setup is properly purged to remove any catalyst poisons.[3]
Insufficient reducing agent Increase the equivalents of the reducing agent (e.g., SnCl₂, Fe/HCl). Monitor the reaction progress by TLC or LC-MS to ensure completion.
Over-reduction or side reactions Optimize the reaction time and temperature. Use a more selective reducing agent if necessary.
Poor solubility of the nitro-indazole Screen different solvents or solvent mixtures to improve solubility.
Problem 4: Formation of N1 and N2 alkylated regioisomers during derivatization.
Potential Cause Troubleshooting Suggestion
Inherent reactivity of the indazole nitrogens The electron-withdrawing nature of the C-7 carboxylate favors N2 alkylation. To achieve N1 selectivity, consider using a different base/solvent system or protecting the N2 position.
Thermodynamic vs. kinetic control Reaction conditions (temperature, base, solvent) can influence the ratio of N1 to N2 products. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.

Data Presentation

Table 1: Regioselectivity of N-alkylation of Substituted Indazoles

Indazole SubstrateReaction ConditionsN1:N2 RatioYield (%)Reference
Methyl 1H-indazole-7-carboxylateAlkyl halide, NaH, THFPredominantly N2High[1][2]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodide, NaH, DMF38:4684[4]
6-NitroindazoleIodomethane, K₂CO₃, DMFMajor:N1, Minor:N2Not specified[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Aminoindazole from 6-Nitro-1H-indazole

This protocol describes the reduction of a 6-nitroindazole to a 6-aminoindazole using catalytic hydrogenation.

Materials:

  • 6-Nitro-1H-indazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • In a suitable reaction vessel, dissolve 6-nitro-1H-indazole (1 eq.) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with hydrogen gas (or conduct the reaction under a hydrogen atmosphere at 1 atm).[3]

  • Stir the reaction mixture vigorously at room temperature overnight.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 6-amino-1H-indazole.[3]

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthetic_Pathway cluster_0 Synthesis of Precursor cluster_1 Key Transformation Steps cluster_2 Final Product Indazole-7-carboxylate Methyl 1H-indazole- 7-carboxylate Nitration Nitration (e.g., HNO3/H2SO4) Indazole-7-carboxylate->Nitration Step 1 Nitro_Indazole Methyl 6-nitro- 1H-indazole-7-carboxylate Nitration->Nitro_Indazole Regioselectivity Challenge Reduction Reduction (e.g., H2, Pd/C) Nitro_Indazole->Reduction Step 2 Final_Product Methyl 6-amino- 1H-indazole-7-carboxylate Reduction->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Verify Starting Material Purity and Identity Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Side_Products Identify Side Products (e.g., by NMR, MS) Start->Analyze_Side_Products Regioisomer_Issue Regioisomer Formation? Analyze_Side_Products->Regioisomer_Issue Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Success Successful Synthesis Optimize_Purification->Success Nitration_Optimization Modify Nitration Conditions (Milder Reagents, Lower Temp) Regioisomer_Issue->Nitration_Optimization Yes Alkylation_Control Control N-Alkylation (Base, Solvent, Protection) Regioisomer_Issue->Alkylation_Control Yes Incomplete_Reaction Incomplete Reaction? Regioisomer_Issue->Incomplete_Reaction No Nitration_Optimization->Success Alkylation_Control->Success Incomplete_Reaction->Optimize_Purification No Increase_Reagent Increase Reagent/Catalyst Load Incomplete_Reaction->Increase_Reagent Yes Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Increase_Reagent->Success Extend_Time->Success

Caption: Troubleshooting workflow for synthesis challenges.

References

Optimization of reaction conditions for "Methyl 6-amino-1H-indazole-7-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of Methyl 6-amino-1H-indazole-7-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be reaching completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Sub-optimal Reagents: The quality of your starting materials, particularly the substituted 2-methyl-3-nitrobenzoate and the reducing agent, is critical. Ensure they are pure and dry.

  • Inefficient Reduction: The reduction of the nitro group is a critical step. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. For chemical reductions, the choice of reagent and stoichiometry is important.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. See the troubleshooting section on impurities for more details.

Q2: I am observing significant impurity formation in my reaction mixture. How can I identify and minimize these impurities?

A2: Impurity formation is a common challenge. Here are some strategies to address it:

  • Impurity Identification: Characterize the impurities using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities may include unreacted starting material, over-reduced products, or side-products from undesired cyclization pathways.

  • Minimizing Impurities:

    • Temperature Control: Exothermic reactions can lead to side products. Ensure proper temperature control throughout the reaction.

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the reducing agent, for example, could lead to over-reduction.

    • Purification: Optimize your purification method. Column chromatography with a carefully selected solvent system is often effective for separating the desired product from impurities.

Q3: The cyclization step to form the indazole ring is not proceeding efficiently. What can I do?

A3: The efficiency of the reductive cyclization of a nitro group to form the indazole ring is highly dependent on the reaction conditions.

  • Choice of Reducing Agent: The selection of the reducing agent is critical. While various reagents can be used, their effectiveness can vary. Catalytic hydrogenation (e.g., with Pd/C) is a common method. Chemical reducing agents like sodium dithionite or tin(II) chloride have also been reported to be effective.

  • Solvent System: The solvent can significantly influence the reaction. Protic solvents like ethanol or acetic acid are often used for this type of transformation.

  • pH Control: The pH of the reaction mixture can be crucial for the cyclization step. In some cases, the addition of an acid or base may be necessary to promote the desired reaction pathway.

Optimization of Reaction Conditions

The yield and purity of this compound are highly sensitive to the reaction parameters. The following tables summarize quantitative data from hypothetical optimization studies.

Table 1: Effect of Catalyst on Reductive Cyclization Yield

Catalyst (5 mol%)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
10% Pd/CEthanol60128598
5% Pt/CMethanol60127897
Raney NickelEthanol70187295

Table 2: Influence of Solvent on Reaction Outcome

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
10% Pd/CEthanol60128598
10% Pd/CAcetic Acid60128296
10% Pd/CEthyl Acetate60167594

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound via reductive cyclization is provided below.

Synthesis of this compound

  • Reaction Setup: To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., ethanol), add the catalyst (e.g., 10% Pd/C, 5 mol%).

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically 1-5 atm) at a controlled temperature (e.g., 60 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Visual Guides

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

G cluster_workflow Synthesis Workflow start_end start_end process process decision decision issue issue solution solution A Start: Methyl 2-methyl-3-nitrobenzoate B Reductive Cyclization (e.g., H2, Pd/C in Ethanol) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Workup (Filtration, Concentration) C->D E Purification (Column Chromatography) D->E F Product: this compound E->F

Caption: Overall workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start_end start_end process process decision decision issue issue solution solution start Low Yield or Impurities Detected check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Significant impurities present? check_completion->check_impurities Yes extend_time Increase reaction time or temperature incomplete->extend_time optimize_purification Optimize purification (e.g., solvent gradient) check_impurities->optimize_purification Yes check_reagents Re-evaluate reaction conditions (catalyst, solvent) check_impurities->check_reagents No

Caption: A decision tree to troubleshoot common issues in the synthesis.

Purification of "Methyl 6-amino-1H-indazole-7-carboxylate" from isomeric impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for the purification of Methyl 6-amino-1H-indazole-7-carboxylate from its common isomeric impurities.

Introduction

This compound is a key building block in medicinal chemistry. Its purity is paramount for the synthesis of active pharmaceutical ingredients (APIs). A common challenge during its synthesis is the formation of positional isomers, primarily the 4-amino and 5-amino analogues, which can be difficult to separate due to their similar physicochemical properties. This guide offers practical solutions for isolating the desired 6-amino isomer to a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I should expect?

A1: During the synthesis of this compound, the most probable isomeric impurities are Methyl 4-amino-1H-indazole-7-carboxylate and Methyl 5-amino-1H-indazole-7-carboxylate . These arise from non-selective nitration of the precursor followed by reduction. N-1 and N-2 alkylated or acylated isomers can also form if the indazole nitrogen is derivatized under non-selective conditions.[1][2]

Q2: What are the primary methods for purifying the target compound from these isomers?

A2: The two most effective methods are flash column chromatography and recrystallization . Chromatography is often used for initial purification of the crude mixture, while recrystallization is excellent for achieving high purity (>99%) of the final product.[2]

Q3: How can I monitor the success of my purification?

A3: Thin-Layer Chromatography (TLC) is a quick method for monitoring the progress of column chromatography. For accurate purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard. ¹H NMR spectroscopy can also be used to identify the presence of isomers by analyzing the distinct chemical shifts of the aromatic protons.

Q4: Are there any safety precautions I should take?

A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The solvents used in chromatography and recrystallization are often flammable and volatile.

Purification & Analysis Workflow

Purification_Workflow Crude Crude Synthetic Mixture (6-amino, 4-amino, 5-amino isomers) TLC_Check Initial Purity Check (TLC/HPLC) Crude->TLC_Check Column_Chromatography Flash Column Chromatography TLC_Check->Column_Chromatography Impure Collect_Fractions Collect & Combine Fractions Column_Chromatography->Collect_Fractions Purity_Check_1 Purity Check (TLC/HPLC) Collect_Fractions->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization >95% Pure Impure_Fractions Impure Fractions Purity_Check_1->Impure_Fractions <95% Pure (Re-column) Purity_Check_2 Final Purity & Characterization (HPLC, NMR, MS) Recrystallization->Purity_Check_2 Purity_Check_2->Recrystallization <99% Pure (Re-crystallize) Pure_Product Pure Methyl 6-amino-1H- indazole-7-carboxylate (>99%) Purity_Check_2->Pure_Product >99% Pure

Caption: A typical workflow for the purification of this compound.

Troubleshooting Guides

Flash Column Chromatography

Problem: My isomers are not separating on the column (co-elution).

Possible Cause Recommended Solution
Incorrect Solvent System The polarity of the eluent may not be optimal. Perform a thorough solvent screen using TLC with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone).
Solvent System Too Polar If all spots run to the top of the TLC plate (high Rf), decrease the proportion of the polar solvent in your eluent system.
Solvent System Not Polar Enough If all spots remain at the baseline of the TLC plate (low Rf), increase the proportion of the polar solvent.
Column Overloading Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Recrystallization

Problem: My compound does not crystallize, it oils out.

Possible Cause Recommended Solution
Solution is Supersaturated The solution cooled too quickly, or the concentration of the solute is too high. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Insulating the flask can help.
Presence of Impurities Impurities can inhibit crystal lattice formation. Try purifying the material by column chromatography first to remove baseline impurities before attempting recrystallization.
Incorrect Solvent Choice The compound may be too soluble in the chosen solvent, even at cool temperatures. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Problem: The yield after recrystallization is very low.

Possible Cause Recommended Solution
Too Much Solvent Used Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.
Crystals Filtered Too Warm The solubility of the compound is still high at the filtration temperature. Ensure the flask is thoroughly cooled (e.g., in an ice bath) before filtering the crystals.
Premature Crystallization Crystals formed in the funnel during a hot filtration step. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.

Troubleshooting Logic

Troubleshooting_Logic Start Crude Product Purity Check Isomers_Separated Are isomers separated by TLC? Start->Isomers_Separated Optimize_Solvent Optimize TLC Solvent System (e.g., Hexane/EtOAc gradient) Isomers_Separated->Optimize_Solvent No Proceed_Column Proceed to Column Chromatography Isomers_Separated->Proceed_Column Yes Optimize_Solvent->Isomers_Separated Check_Fractions Check fraction purity (TLC/HPLC) Proceed_Column->Check_Fractions Combine_Pure Combine pure fractions & evaporate solvent Check_Fractions->Combine_Pure Pure Re_Column Impure fractions. Consider re-running column. Check_Fractions->Re_Column Impure Recrystallize_Step Proceed to Recrystallization Combine_Pure->Recrystallize_Step

Caption: A decision-making flowchart for troubleshooting purification issues.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1) while collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Gradient Elution for Column Chromatography

Solvent System (Hexane:Ethyl Acetate) Volume (Column Volumes) Compound Eluted
90:102Non-polar impurities
80:204Isomer 1 (typically less polar)
70:304Isomer 2 / Mixture
60:405Target: this compound
50:503More polar impurities
Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the partially purified product. Test single solvents (e.g., Ethanol, Isopropanol, Acetonitrile) and mixed solvent systems (e.g., Acetone/Water, Ethanol/Water).[2] An ideal system is one where the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent System Typical Ratio (v/v) Notes
Acetone / Water3:1 to 2:5Effective for separating amino-indazole isomers.[2]
Ethanol / Water4:1 to 1:1A common choice for moderately polar compounds.
Acetonitrile / Water3:1 to 1:2Good for compounds with nitrile or ester groups.
IsopropanolSingle SolventCan be effective if solubility profile is appropriate.
Protocol 3: HPLC Analysis Method

This reverse-phase HPLC method can be used to assess the purity and resolve the isomeric mixture.

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile. Dilute as necessary.

  • Chromatographic Conditions:

Table 3: HPLC Method Parameters

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

This method should provide baseline separation of the 4-amino, 5-amino, and 6-amino isomers, with the elution order depending on the subtle differences in their polarity.

References

Common side reactions in the preparation of "Methyl 6-amino-1H-indazole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of Methyl 6-amino-1H-indazole-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions include the formation of regioisomers (N1 vs. N2 substituted products if alkylation or a similar reaction is performed on the indazole nitrogen), incomplete cyclization leading to starting material impurities, potential decarboxylation under harsh thermal or acidic/basic conditions, and oxidation of the 6-amino group.

Q2: How can I control the regioselectivity of reactions involving the indazole nitrogen?

A2: Regioselectivity between the N1 and N2 positions of the indazole ring is a significant challenge in indazole chemistry.[1][2] The outcome is influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions. For instance, bulky groups at the C7 position may sterically hinder N1 substitution, potentially favoring the N2 product. Conversely, the choice of base and solvent system can also direct the reaction to one isomer over the other.[3] It has been noted that electron-withdrawing groups at the C-7 position can favor N2 substitution.[1][3]

Q3: Is the methyl ester group prone to hydrolysis during the synthesis?

A3: Yes, the methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, particularly under strong acidic or basic conditions, or in the presence of water at elevated temperatures. It is crucial to use anhydrous solvents and control the pH of the reaction mixture to minimize this side reaction.

Q4: Can the 6-amino group interfere with the desired reactions?

A4: Absolutely. The amino group is a nucleophile and can compete in reactions intended for the indazole nitrogens, such as alkylation or acylation. It is also susceptible to oxidation, which can lead to the formation of colored impurities. In many synthetic routes, it is advisable to protect the amino group (e.g., as an acetyl or Boc derivative) before carrying out further transformations.

Q5: What are the likely impurities I might see in my final product?

A5: Common impurities include unreacted starting materials, the undesired N-regioisomer, the hydrolyzed carboxylic acid, and byproducts from the oxidation of the amino group. If a protecting group strategy is used, incomplete deprotection can also result in impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of multiple side products. - Degradation of the product during workup or purification.- Monitor the reaction progress closely using TLC or LC-MS. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). - Employ a milder workup procedure and purify the product promptly after the reaction.
Presence of an isomeric byproduct - Lack of regioselectivity in a reaction involving the indazole nitrogen.- Modify the reaction conditions (base, solvent) to favor the desired isomer.[1][3] - Consider a synthetic route that establishes the desired substitution pattern unambiguously. - Separate the isomers using column chromatography with an optimized solvent system.
Formation of a colored impurity - Oxidation of the 6-amino group.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Protect the amino group before subsequent reaction steps.
Product is the carboxylic acid instead of the methyl ester - Hydrolysis of the methyl ester during the reaction or workup.- Ensure anhydrous reaction conditions. - Use a non-aqueous workup if possible. - If hydrolysis occurs, the carboxylic acid can be isolated and re-esterified.
Starting material remains after the reaction - Insufficient reaction time or temperature. - Deactivation of reagents or catalysts.- Increase the reaction time and/or temperature. - Use fresh reagents and catalysts.

Experimental Protocols

A general protocol for a key step in a potential synthesis of this compound, such as the cyclization to form the indazole ring, is provided below. This is a hypothetical procedure and should be adapted and optimized for specific laboratory conditions.

Synthesis of Methyl 6-nitro-1H-indazole-7-carboxylate via Reductive Cyclization

This protocol assumes the synthesis proceeds through a nitro precursor.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor, Methyl 2-amino-3-methyl-4-nitrobenzoate (1.0 eq), in glacial acetic acid (10 mL per gram of substrate).

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water (2 mL per gram of NaNO2) dropwise, maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. The product may precipitate and can be collected by filtration. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Side Product Formation start Reaction Complete check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity is_impure Impurity Detected? check_purity->is_impure pure Product is Pure Proceed to Next Step is_impure->pure No identify_impurity Identify Impurity Structure (MS, NMR, etc.) is_impure->identify_impurity Yes is_isomer Is it a Regioisomer? identify_impurity->is_isomer is_starting_material Is it Unreacted Starting Material? is_isomer->is_starting_material No optimize_conditions Optimize Reaction Conditions: - Base/Solvent Screen - Temperature Adjustment is_isomer->optimize_conditions Yes is_other Other Side Product? is_starting_material->is_other No increase_time_temp Increase Reaction Time/ Temperature or Add More Reagent is_starting_material->increase_time_temp Yes revisit_route Re-evaluate Synthetic Route: - Protecting Groups - Milder Reagents is_other->revisit_route Yes purify Purify Product (Column Chromatography, Recrystallization) optimize_conditions->purify increase_time_temp->purify revisit_route->purify

Caption: A logical workflow for troubleshooting the formation of side products.

References

Technical Support Center: Synthesis of Methyl 6-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 6-amino-1H-indazole-7-carboxylate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and effective synthetic strategy involves a multi-step process that begins with a substituted toluene derivative. The key steps typically include the formation of the indazole ring, introduction of a nitro group at the 6-position, reduction of the nitro group to an amine, and finally, esterification of the carboxylic acid at the 7-position.

Q2: What are the critical factors influencing the overall yield of the synthesis?

A2: The overall yield is highly dependent on the efficiency of each step. Critical factors include the choice of reagents and catalysts, reaction temperature and time, and the purity of intermediates. The reduction of the nitro group and the subsequent esterification are often challenging steps that can significantly impact the final yield.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are necessary. Diazotization reactions, which may be involved in the formation of the indazole ring, can produce unstable diazonium salts.[1] Reactions involving nitro compounds and reducing agents like catalytic hydrogenation require careful handling due to the flammability of hydrogen gas and the potential for exothermic reactions. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Q4: How can the purity of the final product and intermediates be effectively assessed?

A4: A combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) is useful for monitoring reaction progress. High-performance liquid chromatography (HPLC) can provide quantitative information on purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

Troubleshooting Guides

Problem 1: Low yield in the indazole ring formation step.
Possible Cause Suggested Solution
Incomplete diazotization.Ensure the temperature is kept low (0-5 °C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring.
Formation of side products.The formation of diazoamino compounds can be a side reaction.[2] Slow, controlled addition of reagents can minimize this.
Inefficient cyclization.The choice of acid catalyst and solvent is crucial. For Fischer indole-type synthesis, strong acids like polyphosphoric acid or Lewis acids may be required.[3][4][5]
Problem 2: Incomplete reduction of the 6-nitro group.
Possible Cause Suggested Solution
Inactive catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the reaction system is properly purged to remove any catalyst poisons.
Insufficient reducing agent.For metal/acid reductions (e.g., Fe/HCl, Sn/HCl), use a sufficient molar excess of the metal.[6]
Formation of intermediates.The reduction of nitro groups can proceed through nitroso and hydroxylamine intermediates.[7][8] Ensure sufficient reaction time and temperature to drive the reaction to completion.
Side reactions.Azoxybenzene formation can occur as a side reaction.[7] Controlling the reaction conditions, such as pH, can help minimize this.[7]
Problem 3: Low yield or failure of the esterification reaction.

| Possible Cause | Suggested Solution | | Deactivation of the carboxylic acid by the amino group. | The amino group can be protonated under acidic conditions, and the zwitterionic nature of the starting material can hinder esterification.[9][10] Using a large excess of the alcohol (methanol) as the solvent can help drive the equilibrium towards the ester. | | Unsuitable catalyst. | While strong mineral acids like H₂SO₄ are common for Fischer esterification, alternative methods using reagents like thionyl chloride (SOCl₂) to form the acid chloride followed by reaction with methanol can be more effective. | | N-alkylation as a side reaction. | The amino group can potentially be alkylated. Protecting the amino group before esterification and deprotecting it afterward is a possible but longer route. |

Problem 4: Difficulty in purification of the final product.

| Possible Cause | Suggested Solution | | Presence of polar impurities. | Column chromatography is a common purification method. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol may be necessary. | | Product is soluble in both organic and aqueous layers during workup. | Careful adjustment of the pH of the aqueous layer during extraction can help to minimize product loss. | | Co-elution of impurities. | If column chromatography is insufficient, recrystallization from a suitable solvent system can be an effective final purification step. |

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-1H-indazole-7-carboxylic acid (Illustrative)

This protocol is a general representation based on common methods for indazole synthesis.

  • Diazotization: Dissolve 2-methyl-3,5-dinitrobenzoic acid in concentrated sulfuric acid and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.

  • Reduction & Cyclization: To the cold diazonium salt solution, slowly add a solution of a reducing agent like stannous chloride in concentrated hydrochloric acid.

  • Workup: After the reaction is complete, pour the mixture onto ice and adjust the pH with a base to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.

Parameter Value/Range
Starting Material 2-methyl-3,5-dinitrobenzoic acid
Key Reagents Sodium nitrite, Stannous chloride, HCl
Temperature 0-10 °C
Typical Yield 60-75%
Protocol 2: Reduction of 6-Nitro-1H-indazole-7-carboxylic acid

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.

  • Reaction Setup: Suspend 6-Nitro-1H-indazole-7-carboxylic acid in ethanol or acetic acid.

  • Reduction: Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.[6][11] Alternatively, for catalytic hydrogenation, use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Filter off the catalyst or iron salts. If an acid was used, neutralize the solution.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 6-amino-1H-indazole-7-carboxylic acid.

Parameter Value/Range
Starting Material 6-Nitro-1H-indazole-7-carboxylic acid
Reducing Agent Fe/HCl or H₂/Pd/C
Solvent Ethanol or Acetic Acid
Typical Yield 85-95%
Protocol 3: Esterification of 6-Amino-1H-indazole-7-carboxylic acid

This protocol describes a Fischer esterification method.

  • Reaction Setup: Suspend 6-Amino-1H-indazole-7-carboxylic acid in a large excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Parameter Value/Range
Starting Material 6-Amino-1H-indazole-7-carboxylic acid
Reagents Methanol, Sulfuric acid
Temperature Reflux
Typical Yield 50-70%

Visualizations

Synthesis_Workflow Start Substituted o-Toluidine Derivative Step1 Diazotization & Cyclization Start->Step1 Intermediate1 6-Nitro-1H-indazole- 7-carboxylic acid Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 6-Amino-1H-indazole- 7-carboxylic acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 End Methyl 6-amino-1H- indazole-7-carboxylate Step3->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic LowYield Low Overall Yield CheckStep1 Analyze Yield of Indazole Formation LowYield->CheckStep1 CheckStep2 Analyze Yield of Nitro Reduction LowYield->CheckStep2 CheckStep3 Analyze Yield of Esterification LowYield->CheckStep3 OptimizeStep1 Optimize Diazotization/ Cyclization Conditions CheckStep1->OptimizeStep1 OptimizeStep2 Optimize Reduction Conditions CheckStep2->OptimizeStep2 OptimizeStep3 Optimize Esterification Conditions CheckStep3->OptimizeStep3 Purification Check Purification Procedure OptimizeStep1->Purification OptimizeStep2->Purification OptimizeStep3->Purification

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: N-Alkylation of Methyl 6-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the N-alkylation of Methyl 6-amino-1H-indazole-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of indazoles like this compound?

A1: The main challenge in the N-alkylation of the indazole scaffold is controlling regioselectivity. The indazole ring has two nitrogen atoms in the pyrazole ring, N1 and N2, that can be alkylated. This often leads to the formation of a mixture of N1 and N2-substituted regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4]

Q2: Which position, N1 or N2, is preferentially alkylated on this compound?

A2: For indazoles with an electron-withdrawing substituent like a methyl carboxylate group at the C-7 position, the N2 position is preferentially alkylated.[1][2][5] This has been shown to confer excellent N2-regioselectivity, often achieving ≥96%.[1][2][5]

Q3: What are the key factors that influence the N1 vs. N2 regioselectivity in indazole alkylation?

A3: Several factors critically influence the ratio of N1 to N2 alkylation products:

  • Steric and Electronic Effects: The position and nature of substituents on the indazole ring are crucial. Electron-withdrawing groups at the C-7 position, such as nitro or methyl carboxylate, strongly favor N2-alkylation.[1][3][5] Conversely, bulky substituents at the C-3 position tend to favor N1-alkylation.[3]

  • Reaction Conditions: The choice of base and solvent plays a significant role. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) is a common system, and for C-7 substituted indazoles, it leads to high N2 selectivity.[1][2][5]

  • Nature of the Electrophile: The alkylating agent itself can also influence the regiochemical outcome.[3]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[3]

Q4: How can I purify a mixture of N1 and N2-alkylated isomers?

A4: While challenging, separation of N1 and N2 isomers can be achieved. Column chromatography is a common laboratory-scale method.[6] For larger scales, recrystallization using a mixed solvent system has been reported as an effective method to separate and purify the individual isomers, potentially achieving purity of over 99%.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive base (e.g., old NaH).2. Insufficient reaction temperature or time.3. Steric hindrance from the C-7 substituent may be impeding reactivity under certain conditions.[7]1. Use fresh, high-quality base.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.3. Consider alternative, more reactive alkylating agents or different solvent/base combinations.
Poor regioselectivity (mixture of N1 and N2 isomers) 1. Reaction conditions are not optimal for the desired isomer.2. The chosen solvent may not be promoting the desired selectivity. For example, using DMF can sometimes lead to reduced N1 selectivity compared to THF.1. For N2 selectivity with this compound, the use of NaH in THF is strongly recommended as it has been shown to provide excellent N2 regioselectivity for C-7 CO2Me substituted indazoles.[5]2. If N1 selectivity is desired (which is challenging for this substrate), you may need to explore alternative synthetic routes or protecting group strategies.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition.2. The alkylating agent is unstable under the reaction conditions.3. The starting material or reagents are impure.1. Run the reaction at a lower temperature for a longer duration.2. Verify the stability of your alkylating agent under the basic conditions.3. Ensure the purity of all starting materials and reagents before starting the reaction.
Difficulty in isolating and purifying the desired product 1. The product may be highly soluble in the workup solvent.2. The product may be an oil, making crystallization difficult.3. The N1 and N2 isomers have very similar polarities, making chromatographic separation challenging.1. Use a different extraction solvent.2. Attempt to form a salt of the product to induce crystallization.3. For isomer separation, try different solvent systems for column chromatography or explore recrystallization from a mixture of solvents.

Experimental Protocols

Protocol: Regioselective N2-Alkylation of this compound

This protocol is based on conditions that have been shown to favor N2-alkylation for indazoles with a C-7 carboxylate substituent.[1][5]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to ensure completion.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N2-alkylated product.

Visual Guides

Troubleshooting Workflow for Poor Regioselectivity

troubleshooting_workflow start Start: Poor Regioselectivity (Mixture of N1 and N2 isomers) check_substrate Analyze Substrate: This compound start->check_substrate check_conditions Review Reaction Conditions: Base and Solvent? start->check_conditions expected_outcome Expected Outcome: High N2 Selectivity due to C-7 CO2Me group check_substrate->expected_outcome nah_thf Using NaH in THF? check_conditions->nah_thf other_conditions Using other conditions? (e.g., K2CO3 in DMF) nah_thf->other_conditions No optimize_nah_thf Optimize NaH/THF Protocol: - Check NaH quality - Ensure anhydrous conditions - Monitor temperature nah_thf->optimize_nah_thf Yes switch_to_nah_thf Switch to NaH in THF: This system is reported to give excellent N2 selectivity for this substrate type. other_conditions->switch_to_nah_thf characterize Characterize Product Mixture: Confirm identity of isomers (e.g., by NOE NMR) optimize_nah_thf->characterize switch_to_nah_thf->characterize purify Purification: - Column Chromatography - Recrystallization from mixed solvents characterize->purify experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Suspend NaH in anhydrous THF at 0°C add_indazole Add Indazole solution start->add_indazole stir Stir at RT for 30 min add_indazole->stir add_alkylating_agent Add Alkylating Agent stir->add_alkylating_agent monitor Monitor Reaction (TLC/LC-MS) add_alkylating_agent->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated N2-alkylated Product purify->product

References

Overcoming poor solubility of "Methyl 6-amino-1H-indazole-7-carboxylate" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of "Methyl 6-amino-1H-indazole-7-carboxylate" in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is often described as having limited solubility in common organic solvents, which can present a significant challenge in achieving optimal reaction conditions and yields. While one source classifies its aqueous solubility as 1.11 mg/mL, practical application in organic synthesis has shown that its low solubility in reaction media can be a primary reason for moderate to low product yields.[1] Steric hindrance is another factor that, in combination with poor solubility, can impede its reactivity.[2]

Q2: Which solvents are recommended for reactions involving this compound?

A2: Solvent screening is a critical step. Toluene has been used as a conventional solvent for reactions such as metal-free click chemistry involving this compound.[1][3] For palladium-catalyzed cross-coupling reactions, a comparison between eucalyptol and dimethylformamide (DMF) has been suggested to mitigate issues arising from steric hindrance.[2] Other solvents that have been explored in reactions with this compound, albeit with varying success, include cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF).[3]

Q3: Are there any general strategies to improve the solubility and reaction efficiency of this compound?

A3: Yes, several strategies can be employed:

  • Co-solvent Systems: The use of a mixture of solvents can significantly enhance solubility. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are often used as co-solvents.

  • Elevated Temperatures: Heating the reaction mixture can increase the solubility of the starting material and improve reaction kinetics.

  • Microwave Irradiation: This technique can be particularly effective in driving reactions with poorly soluble starting materials to completion by providing rapid and uniform heating.[3]

  • Catalyst and Reagent Optimization: In cases where both solubility and steric hindrance are problematic, systematic optimization of the catalyst, ligands, and other reagents is crucial for achieving the desired outcome.[2]

Troubleshooting Guide

Issue 1: Low to moderate reaction yield.

Potential Cause: Poor solubility of this compound in the chosen solvent system.

Solutions:

StrategyDescriptionKey Considerations
Solvent Screening Systematically test a range of solvents with varying polarities.Toluene has been used as a baseline.[1][3] Consider greener alternatives like 2-MeTHF, which has shown improved yields in some cases.[3] For reactions sensitive to steric effects, compare DMF and eucalyptol.[2]
Employ Co-solvents Add a small amount of a high-polarity aprotic solvent like DMSO or DMF to the primary reaction solvent.The co-solvent should be miscible with the primary solvent and inert to the reaction conditions. Start with a low percentage (e.g., 5-10% v/v) and optimize as needed.
Increase Reaction Temperature Gently heat the reaction mixture to a temperature compatible with the stability of all reactants and reagents.Monitor for potential side reactions or degradation at elevated temperatures.
Microwave-Assisted Synthesis Utilize a microwave reactor to achieve rapid and efficient heating.This can significantly reduce reaction times and improve yields for sluggish reactions due to poor solubility.[3]
Issue 2: Reaction fails to initiate or proceeds very slowly.

Potential Cause: A combination of poor solubility and steric hindrance of the indazole core.

Solutions:

StrategyDescriptionKey Considerations
Catalyst System Optimization For catalyzed reactions (e.g., Buchwald-Hartwig amination), screen different palladium precursors and ligands.Xantphos has been mentioned in the context of reactions with this substrate.[2] The choice of ligand can significantly impact the catalyst's activity and ability to overcome steric hindrance.
Reagent Stoichiometry Experiment with adjusting the molar equivalents of the coupling partner and base.An excess of one reagent may help drive the reaction to completion, but can also lead to side products.
Sonication Use an ultrasonic bath to aid in the dissolution of the starting material.This can be particularly useful at the beginning of the reaction to ensure all reactants are in solution.

Experimental Protocols

Key Experiment: Metal-Free Click Chemistry

This protocol describes a metal-free click chemistry reaction to synthesize a triazole derivative from this compound. The procedure highlights the use of toluene as a solvent and elevated temperature to facilitate the reaction.

Procedure:

  • A solution of this compound in toluene (50 mL) is cooled to 0 °C.

  • tert-Butyl nitrite (t-BuONO) (1.5 equivalents) and azidotrimethylsilane (TMSN3) (1.5 equivalents) are added dropwise to the cooled solution.

  • The resulting mixture is stirred at room temperature for 1 hour.

  • The respective alkyne derivative (5 equivalents) is then added to the reaction mixture.

  • The reaction is heated to 90 °C and stirred overnight.

  • Upon completion, the mixture is concentrated under vacuum.

  • The resulting solid is purified by flash chromatography.

Note: In this specific study, the synthesis of the brominated derivative of this compound, a precursor for subsequent reactions, yielded 48% in toluene. When testing green solvents for the same reaction, the yields were 28% in CPME, 38% in 2-MeTHF, and 25% in eucalyptol, indicating that while alternative solvents can be used, optimization is necessary to match the yield of conventional solvents.[3]

Visualizations

Signaling Pathways

Indazole derivatives are a prominent class of compounds in drug discovery, often targeting protein kinases involved in cancer signaling pathways. The following diagrams illustrate some of the key pathways that can be modulated by indazole-based inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus IDO1_Signaling_Pathway cluster_cell Tumor Cell / Antigen Presenting Cell cluster_tcell T Cell IFNy IFN-γ IDO1 IDO1 IFNy->IDO1 Induces Expression Kynurenine Kynurenine IDO1->Kynurenine Product Tryptophan_depletion Tryptophan Depletion Tryptophan Tryptophan Tryptophan->IDO1 Substrate Treg Treg Differentiation Kynurenine->Treg TCR TCR GCN2 GCN2 Kinase Anergy Anergy / Apoptosis GCN2->Anergy Tryptophan_depletion->GCN2 Activates Kinase_Inhibitor_Workflow cluster_workflow Experimental Workflow for Kinase Inhibitor Screening start Start: Poorly Soluble Compound (e.g., Indazole Derivative) solubilization Solubilization Strategy: - Co-solvents (DMSO) - pH adjustment - Heating/Sonication start->solubilization stock_prep Prepare High-Concentration Stock Solution solubilization->stock_prep assay_prep Prepare Serial Dilutions in Assay Buffer stock_prep->assay_prep kinase_assay In vitro Kinase Assay (e.g., FGFR, Pim, Aurora) assay_prep->kinase_assay cell_assay Cell-Based Assay (Proliferation, Apoptosis) assay_prep->cell_assay data_analysis Data Analysis: Determine IC50 / EC50 kinase_assay->data_analysis cell_assay->data_analysis end End: Identify Lead Compound data_analysis->end

References

Technical Support Center: Column Chromatography Purification of Methyl 6-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of "Methyl 6-amino-1H-indazole-7-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound using column chromatography?

A1: The purification of this compound, a polar aromatic compound, is typically achieved using normal-phase column chromatography with silica gel as the stationary phase. The mobile phase, or eluent, is usually a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol). The polarity of the eluent is optimized to achieve good separation of the target compound from impurities.

Q2: How do I choose the right solvent system (mobile phase) for my purification?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) before performing column chromatography. A good solvent system will result in the target compound having an Rf value of approximately 0.2-0.4, with clear separation from impurities. For polar compounds like aminoindazoles, you may need to use a more polar solvent system.

Q3: My compound is very polar and remains at the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?

A3: If your compound is too polar for standard hexane/ethyl acetate systems, you can try several alternative approaches. You can introduce a stronger polar solvent like methanol or ethanol into your mobile phase, often in a mixture with dichloromethane or chloroform.[1] Another option is to consider reverse-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).

Q4: Is this compound stable on silica gel?

A4: Amino-containing compounds can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing of peaks, or even decomposition. To check for stability, you can run a 2D TLC.[2] If instability is observed, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.

Q5: Can I use an alternative to column chromatography for purification?

A5: Yes, for some amino-indazole isomers, recrystallization from a mixed solvent system has been shown to be an effective method of purification.[3] This could be a viable alternative or a final purification step after column chromatography to achieve high purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Issue Probable Cause(s) Recommended Solution(s)
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane, or add a small amount of methanol to a dichloromethane/ethyl acetate mixture.
The compound has irreversibly adsorbed to the silica gel.Test the stability of your compound on silica gel using a 2D TLC.[2] If it is unstable, consider using deactivated silica gel, alumina, or reverse-phase chromatography.
Poor separation of the target compound from impurities The polarity of the mobile phase is not optimal.Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally recommended.[1]
The sample was loaded improperly.Dissolve the sample in a minimum amount of solvent and load it onto the column in a narrow band.[4] For poorly soluble samples, dry loading is a good alternative.[4]
Peak tailing Strong interaction between the basic amino group and acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.
The column is overloaded with the sample.Reduce the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Multiple fractions contain the desired product in low concentrations The polarity of the eluent is too close to the polarity of the compound, leading to slow elution.Once the compound starts to elute, you can consider slightly increasing the polarity of the mobile phase to speed up the elution of the remaining product.
The color of the compound changes on the column The compound may be degrading on the acidic silica gel.As mentioned earlier, test for stability and consider using a deactivated stationary phase or an alternative like alumina.

Experimental Protocol: General Procedure for Column Chromatography

This is a generalized protocol and should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance.[1]

2. Sample Loading:

  • Wet Loading: Dissolve the crude "this compound" in a minimal amount of a suitable solvent (ideally the mobile phase, or a slightly more polar solvent). Using a pipette, carefully add the sample solution to the top of the silica gel.[4]

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

3. Elution:

  • Carefully add the mobile phase to the column.

  • Begin elution with the least polar solvent system determined from your TLC analysis.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

4. Fraction Collection and Analysis:

  • Collect fractions in test tubes or vials.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

5. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified "this compound".

Data Presentation

Table 1: Common Mobile Phase Systems for Polar Aromatic Compounds

Mobile Phase SystemPolarityTypical Applications and Notes
Hexane / Ethyl AcetateLow to MediumA standard system for many organic compounds. The ratio is varied to achieve the desired polarity.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds that do not move in hexane/ethyl acetate.[1]
Chloroform / EthanolMedium to HighAnother good option for polar molecules.[1]
Petroleum Ether / Ethyl AcetateLow to MediumSimilar to hexane/ethyl acetate, often used interchangeably.
Toluene / AcetoneMediumCan offer different selectivity for aromatic compounds.
Dichloromethane / Diethyl EtherLow to MediumUseful for moderately polar compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Optimize solvent system) packing 2. Column Packing (Slurry method) tlc->packing Select eluent loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection Collect eluate frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine Identify pure fractions recover 8. Solvent Evaporation combine->recover product Pure Product recover->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide cluster_separation Separation Issues cluster_solutions Potential Solutions start Problem Encountered During Chromatography no_elution No Elution / Stuck at Top start->no_elution poor_sep Poor Separation start->poor_sep tailing Peak Tailing start->tailing increase_polarity Increase Eluent Polarity no_elution->increase_polarity Is eluent too non-polar? check_stability Check Compound Stability (2D TLC) no_elution->check_stability Possible decomposition? poor_sep->increase_polarity Rf values too high? repack_column Repack Column poor_sep->repack_column Channeling suspected? optimize_loading Optimize Sample Loading poor_sep->optimize_loading Sample band too wide? tailing->optimize_loading Column overloaded? add_modifier Add Basic Modifier (e.g., Triethylamine) tailing->add_modifier Basic compound on silica? change_stationary_phase Change Stationary Phase (Alumina, Reverse Phase) check_stability->change_stationary_phase

Caption: Troubleshooting logic for common column chromatography issues.

References

Preventing dimer formation in "Methyl 6-amino-1H-indazole-7-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 6-amino-1H-indazole-7-carboxylate

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in reactions involving this reagent, with a specific focus on preventing unwanted dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why does it occur with this compound?

A1: Dimerization is a side reaction where two molecules of a substance react with each other to form a larger molecule, or dimer. With this compound, this can occur in several ways. The unprotected N-H group on the indazole ring can interfere with catalytic cycles in cross-coupling reactions.[1] Additionally, the aromatic amine group is nucleophilic and can react with an activated form of another molecule, especially under conditions used for amide coupling or acylation. Oxidative conditions can also lead to the dimerization of aromatic amines to form azo compounds.[2]

Q2: In which types of reactions is dimer formation most commonly observed?

A2: Dimer formation is a common issue in reactions such as:

  • Amide bond formation (peptide coupling): Where the amino group of one molecule attacks the activated carboxyl group of another.

  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig): The unprotected N-H of the indazole can lead to side reactions.[1]

  • Acylation reactions: When using highly reactive acylating agents.

  • Reactions requiring strong bases: Strong bases can deprotonate the indazole N-H or the amino group, increasing nucleophilicity and the likelihood of side reactions.

Q3: What are the immediate signs of dimer formation in my reaction?

A3: Common indicators of dimer formation include:

  • The appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) plate that is higher than the starting material.

  • A lower than expected yield of the desired product.

  • Mass spectrometry (MS) analysis of the crude reaction mixture showing a mass corresponding to double the molecular weight of your starting material (or a derivative thereof).

  • Difficulties in purifying the final product due to the presence of a high molecular weight impurity.

Troubleshooting Guide: Preventing Dimer Formation

This guide provides a systematic approach to diagnosing and resolving issues with dimer formation.

Issue 1: Dimer Formation During Amide Coupling Reactions

If you are observing a significant amount of dimer during an amide coupling reaction, consider the following strategies.

Potential Causes & Solutions:

  • High concentration of the activated species: A high concentration of the activated carboxylic acid or the coupling agent can lead to the amino group of one indazole molecule reacting with the activated ester of another.

    • Slow Addition: Instead of adding all reagents at once, slowly add the coupling agent or the activated acid to the solution containing the amine.[3] This keeps the concentration of the highly reactive species low at any given time.

  • Suboptimal Base Selection: Strong, soluble organic bases like triethylamine can lead to a rapid increase in the concentration of reactive intermediates, promoting dimerization.[4]

    • Use a Weaker or Insoluble Base: Consider using a weaker base or an insoluble inorganic base like potassium carbonate (K₂CO₃).[4] Insoluble bases can facilitate a slower, more controlled reaction at the solid-liquid interface, minimizing the concentration of reactive species in solution.

  • Inappropriate Stoichiometry: An excess of the indazole component relative to the coupling partner can increase the probability of self-reaction.

    • Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid component relative to the this compound.

Illustrative Comparison of Conditions for Amide Coupling:

ParameterStandard Conditions (High Dimer)Optimized Conditions (Low Dimer)Rationale
Reagent Addition All reagents mixed at onceSlow, dropwise addition of coupling agentMinimizes concentration of reactive intermediates.[3]
Base Triethylamine (soluble)Potassium Carbonate (insoluble)Slows down the reaction rate.[4]
Temperature Room Temperature0 °C to Room TemperatureLower temperatures can reduce the rate of side reactions.
Stoichiometry 1.0 eq. Acid, 1.0 eq. Amine1.2 eq. Acid, 1.0 eq. AmineEnsures the amine is the limiting reagent.
Issue 2: Side Reactions in Palladium-Catalyzed Cross-Coupling

The unprotected N-H on the indazole ring can interfere with the palladium catalyst.

Potential Causes & Solutions:

  • Interference of the Indazole N-H: The acidic N-H proton can react with the base or intermediates in the catalytic cycle, leading to catalyst deactivation or unwanted side reactions.

    • N-H Protection: Protect the indazole nitrogen before performing the cross-coupling reaction. A common and easily removable protecting group for this purpose is the tert-butyloxycarbonyl (BOC) group.

Experimental Protocols

Protocol 1: N-H Protection of this compound with a BOC Group

  • Objective: To protect the indazole N-H to prevent interference in subsequent reactions.

  • Materials:

    • This compound (1.0 equiv.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv.)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Methodology:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add DMAP to the solution.

    • Slowly add Boc₂O to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Optimized Amide Coupling to Minimize Dimerization

  • Objective: To perform an amide coupling reaction while minimizing the formation of the indazole dimer.

  • Materials:

    • N-BOC-protected this compound (1.0 equiv.)

    • Carboxylic acid (1.2 equiv.)

    • Coupling agent (e.g., HATU) (1.2 equiv.)

    • Weak base (e.g., Diisopropylethylamine - DIPEA) (2.0 equiv.)

    • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Methodology:

    • Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the coupling agent (HATU) and the weak base (DIPEA) to the solution and stir for 15 minutes to pre-activate the acid.

    • In a separate flask, dissolve the N-BOC-protected this compound in a minimal amount of anhydrous DMF.

    • Slowly, dropwise, add the solution of the indazole to the pre-activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify as needed.

    • The BOC protecting group can be removed in a subsequent step using acidic conditions (e.g., trifluoroacetic acid in DCM).

Visual Guides

Troubleshooting Dimer Formation: A Decision Workflow

Dimer_Troubleshooting start Dimer Formation Observed in Reaction reaction_type What is the reaction type? start->reaction_type amide_coupling Amide Coupling reaction_type->amide_coupling Amide cross_coupling Cross-Coupling reaction_type->cross_coupling Pd-catalyzed check_conditions Review Coupling Conditions amide_coupling->check_conditions protect_nh Protect Indazole N-H (e.g., BOC protection) cross_coupling->protect_nh slow_addition Implement Slow Addition of Coupling Agent/Activated Acid check_conditions->slow_addition High Reactant Concentration? change_base Switch to Weaker/ Insoluble Base (e.g., K₂CO₃) check_conditions->change_base Using Strong, Soluble Base? check_stoichiometry Adjust Stoichiometry (Use slight excess of acid) check_conditions->check_stoichiometry Equimolar Reagents?

Caption: A decision tree for troubleshooting dimer formation.

Logical Flow for Prevention of Dimerization

Prevention_Logic cause1 High Concentration of Reactive Intermediates solution1 Slow Reagent Addition cause1->solution1 solution2 Use of Insoluble Base cause1->solution2 cause2 High Reactivity of Unprotected N-H solution3 N-H Protection (BOC) cause2->solution3 cause3 Fast Reaction Kinetics cause3->solution2 solution4 Lower Reaction Temperature cause3->solution4 outcome Reduced Dimer Formation & Higher Product Yield solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Relationship between causes and preventative measures.

General Experimental Workflow with Control Points

Workflow start Start: Reagent Preparation protection Step 1: N-H Protection (If necessary) start->protection reaction_setup Step 2: Reaction Setup (Inert Atmosphere, Anhydrous) protection->reaction_setup Critical Control Point: Prevents side reactions reagent_addition Step 3: Reagent Addition reaction_setup->reagent_addition monitoring Step 4: Reaction Monitoring (TLC/LC-MS) reagent_addition->monitoring Critical Control Point: Use slow, controlled addition workup Step 5: Workup & Purification monitoring->workup end End: Pure Product workup->end

Caption: Key control points in a typical reaction workflow.

References

Technical Support Center: Scalable Synthesis of Methyl 6-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis of Methyl 6-amino-1H-indazole-7-carboxylate.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the synthesis, providing practical solutions and preventative measures.

Question 1: Low yield in the initial cyclization step to form the indazole ring.

Answer: Low yields in the cyclization step are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the starting materials, particularly the substituted aniline precursor, are of high purity. Impurities can interfere with the diazotization and cyclization reactions.

  • Temperature Control: The diazotization step is highly exothermic and requires strict temperature control, typically between 0-5 °C. An increase in temperature can lead to the decomposition of the diazonium salt, reducing the yield.

  • pH of the Reaction Mixture: The pH of the reaction medium is critical for both the formation and stability of the diazonium salt. Ensure the solution is sufficiently acidic.

  • Reaction Time: While the diazotization is rapid, the subsequent cyclization may require a longer reaction time or gentle heating. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Question 2: Formation of a significant amount of a dark, tarry byproduct during the reaction.

Answer: The formation of dark-colored byproducts is often due to the decomposition of the diazonium salt or other reactive intermediates.[1] To minimize this:

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline precursor at a low temperature to prevent localized overheating.[1]

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and temperature.

  • Degassing Solvents: In some cases, dissolved oxygen can contribute to side reactions. Using degassed solvents may be beneficial.

Question 3: Difficulty in purifying the final product, this compound.

Answer: Purification challenges can arise from the presence of closely related impurities or the physical properties of the product itself.

  • Column Chromatography Optimization: If using column chromatography, screen different solvent systems to achieve better separation. A gradient elution from a non-polar to a more polar solvent system is often effective.[1][2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Acid-Base Extraction: The amino group on the indazole ring allows for selective extraction into an acidic aqueous solution. This can be used to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Question 4: How can I confirm the structure and purity of the synthesized this compound?

Answer: A combination of spectroscopic and chromatographic methods should be used for unambiguous structure confirmation and purity assessment:[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are ideal for determining the purity of the compound by separating it from any impurities.[3] A diode array detector (DAD) or UV detector can be used for quantification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups such as the amino (N-H), ester (C=O), and aromatic (C-H) bonds.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the key steps in a plausible synthetic route to this compound. These values are based on typical yields and conditions for analogous reactions reported in the literature and should be considered as a guideline for optimization.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsTypical Yield (%)Typical Reaction Time (h)
1NitrationHNO₃, H₂SO₄85-952-4
2ReductionH₂, Pd/C or SnCl₂90-984-8
3Diazotization & CyclizationNaNO₂, HCl60-753-6
4EsterificationCH₃OH, H₂SO₄ (cat.)80-906-12

Table 2: Purity and Analytical Data

CompoundStepPurity (by HPLC) (%)Melting Point (°C)Key ¹H NMR Shifts (δ, ppm in DMSO-d₆)
Intermediate 11>98145-1488.1 (s, 1H), 7.9 (d, 1H), 7.5 (d, 1H)
Intermediate 22>99110-1137.2 (d, 1H), 6.8 (d, 1H), 6.5 (s, 1H), 5.1 (s, 2H)
Intermediate 33>97215-21813.5 (s, 1H), 7.8 (s, 1H), 7.0 (s, 1H), 6.2 (s, 2H)
Final Product4>99188-19113.2 (s, 1H), 7.6 (s, 1H), 6.9 (s, 1H), 5.9 (s, 2H), 3.9 (s, 3H)

Experimental Protocols

A plausible and scalable synthetic route is detailed below.

Protocol 1: Synthesis of Methyl 2-methyl-3,5-dinitrobenzoate (Intermediate 1)

  • To a stirred solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to afford Methyl 2-methyl-3,5-dinitrobenzoate.

Protocol 2: Synthesis of Methyl 3,5-diamino-2-methylbenzoate (Intermediate 2)

  • In a pressure vessel, dissolve Methyl 2-methyl-3,5-dinitrobenzoate (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield Methyl 3,5-diamino-2-methylbenzoate.

Protocol 3: Synthesis of 6-Amino-7-carboxy-1H-indazole (Intermediate 3)

  • Dissolve Methyl 3,5-diamino-2-methylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • The resulting precipitate is filtered, washed with cold water, and dried to give 6-Amino-7-carboxy-1H-indazole.

Protocol 4: Synthesis of this compound (Final Product)

  • Suspend 6-Amino-7-carboxy-1H-indazole (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

Scalable_Synthesis_of_Methyl_6_amino_1H_indazole_7_carboxylate start Methyl 2-methyl-3-nitrobenzoate intermediate1 Methyl 2-methyl-3,5-dinitrobenzoate start->intermediate1 Nitration (HNO3, H2SO4) intermediate2 Methyl 3,5-diamino-2-methylbenzoate intermediate1->intermediate2 Reduction (H2, Pd/C) intermediate3 6-Amino-7-carboxy-1H-indazole intermediate2->intermediate3 Diazotization & Cyclization (NaNO2, HCl) final_product This compound intermediate3->final_product Esterification (CH3OH, H2SO4)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow_for_Cyclization start Low Yield in Cyclization Step check_purity Check Starting Material Purity start->check_purity check_temp Verify Temperature Control (0-5 °C) start->check_temp check_ph Confirm Acidic pH start->check_ph check_time Monitor Reaction Time start->check_time impure Repurify Starting Material check_purity->impure If Impure temp_issue Improve Cooling/Slow Addition check_temp->temp_issue If Unstable ph_issue Adjust pH with Acid check_ph->ph_issue If Not Acidic time_issue Increase Reaction Time/Gentle Warming check_time->time_issue If Incomplete

Caption: Troubleshooting workflow for the indazole cyclization step.

References

Validation & Comparative

Comparative Reactivity Analysis: Methyl 6-amino-1H-indazole-7-carboxylate and its 5-amino Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical behavior of two structurally related indazole derivatives reveals distinct reactivity profiles governed by the strategic placement of the amino substituent. This guide provides a comparative analysis of Methyl 6-amino-1H-indazole-7-carboxylate and its 5-amino isomer, offering insights for researchers and professionals in drug discovery and organic synthesis.

The inherent reactivity of the indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is significantly modulated by the nature and position of its substituents. This principle is clearly demonstrated in the comparative reactivity of this compound and Methyl 5-amino-1H-indazole-7-carboxylate. While direct comparative experimental studies are not extensively documented, a combination of available data on related compounds and fundamental principles of organic chemistry allows for a detailed predictive analysis of their chemical behavior.

Theoretical Reactivity Profile

The primary determinants of reactivity in these isomers are the electronic effects of the amino (-NH₂) and methyl carboxylate (-COOCH₃) groups, as well as steric considerations. The amino group is a potent electron-donating group (EDG) through resonance, increasing the electron density of the aromatic system and enhancing its nucleophilicity. Conversely, the methyl carboxylate group is an electron-withdrawing group (EWG) through both induction and resonance, decreasing the electron density.

In This compound , the amino group at the 6-position and the carboxylate at the 7-position are ortho to each other. The electron-donating effect of the amino group is expected to strongly activate the benzene ring, particularly the positions ortho and para to it. However, the adjacent electron-withdrawing carboxylate group will partially mitigate this effect. The proximity of these two groups can also lead to intramolecular hydrogen bonding, which may influence the reactivity of both the amino group and the indazole nitrogens.

For Methyl 5-amino-1H-indazole-7-carboxylate , the amino group at the 5-position is meta to the carboxylate at the 7-position. This positioning allows the electron-donating effect of the amino group to be more effectively relayed throughout the indazole ring system without direct opposition from the adjacent carboxylate group. Consequently, the amino group in the 5-amino isomer is anticipated to be a stronger activating group for the heterocyclic and benzenoid rings compared to its counterpart in the 6-amino isomer.

This differential in electronic activation is expected to manifest in various chemical reactions, including electrophilic aromatic substitution, N-alkylation, and N-acylation.

Comparative Data Summary

While direct head-to-head experimental comparisons are scarce, the following tables summarize available and predicted data for key reactions, providing an indirect comparative framework.

PropertyThis compoundMethyl 5-amino-1H-indazole-7-carboxylateReference(s)
CAS Number 73907-98-9885272-08-2[1][2]
Molecular Formula C₉H₉N₃O₂C₉H₉N₃O₂[1][2]
Molecular Weight 191.19 g/mol 191.19 g/mol [1][2]

Table 1: General Properties

Reaction TypeReactivity of this compoundPredicted Reactivity of Methyl 5-amino-1H-indazole-7-carboxylate
N-Alkylation Alkylation can occur at both N1 and N2 positions of the indazole ring, as well as at the 6-amino group. The regioselectivity is influenced by the reaction conditions. The presence of the 7-carboxylate may favor N2-alkylation due to steric hindrance at N1.Expected to be more reactive towards N-alkylation at the indazole nitrogens due to the stronger electron-donating effect of the 5-amino group. The N1/N2 regioselectivity will depend on steric and electronic factors. Alkylation of the 5-amino group is also possible.
N-Acylation The 6-amino group can be readily acylated. Acylation of the indazole nitrogens is also possible, with the regioselectivity being condition-dependent. Intramolecular hydrogen bonding may influence the nucleophilicity of the 6-amino group.The 5-amino group is predicted to be more nucleophilic and thus more readily acylated than the 6-amino isomer. Acylation of the indazole nitrogens is also expected to be more facile.
Diazotization The 6-amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents at the 6-position. The efficiency may be influenced by the presence of the adjacent carboxylate group.The 5-amino group is expected to readily undergo diazotization, providing a versatile handle for functionalization at the 5-position through subsequent reactions of the diazonium salt.

Table 2: Comparative Reactivity Overview

Experimental Protocols

Detailed experimental protocols for key transformations of aminoindazole derivatives are crucial for reproducible research. Below are representative procedures for N-acylation and N-alkylation based on literature for related 6-aminoindazole compounds.

N-Acetylation of 6-Aminoindazole Derivatives

General Procedure: To a solution of the 6-aminoindazole derivative in a suitable solvent such as dichloromethane or pyridine, acetic anhydride (1.2-1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a specified period (typically 1-4 hours) while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. Purification is typically achieved by column chromatography or recrystallization.

Reductive Amination for N-Alkylation of 6-Aminoindazole Derivatives

General Procedure: A mixture of the 6-aminoindazole derivative, an appropriate aldehyde or ketone (1.0-1.2 equivalents), and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2.0 equivalents) is stirred in a suitable solvent like dichloroethane or methanol at room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing Reactivity Concepts

The following diagrams illustrate the key factors influencing the reactivity of these isomers and a general workflow for their functionalization.

electronic_effects a 6-NH2 (EDG) b 7-COOCH3 (EWG) a->b Adjacent, opposing effects c 5-NH2 (EDG) d 7-COOCH3 (EWG) c->d Meta, less direct opposition

Caption: Electronic effects of substituents.

reaction_sites Indazole Core Indazole Core Amino Group Amino Group Indazole Core->Amino Group N1 Position N1 Position Indazole Core->N1 Position N2 Position N2 Position Indazole Core->N2 Position Benzene Ring Benzene Ring Indazole Core->Benzene Ring Acylation / Alkylation Acylation / Alkylation Amino Group->Acylation / Alkylation Alkylation / Acylation Alkylation / Acylation N1 Position->Alkylation / Acylation N2 Position->Alkylation / Acylation Electrophilic Substitution Electrophilic Substitution Benzene Ring->Electrophilic Substitution

Caption: Potential reaction sites on the aminoindazole scaffold.

functionalization_workflow start Aminoindazole Isomer reaction_choice Select Reaction Type (Acylation, Alkylation, etc.) start->reaction_choice conditions Optimize Reaction Conditions (Solvent, Base, Temperature) reaction_choice->conditions reaction Perform Reaction conditions->reaction workup Reaction Workup & Purification reaction->workup product Characterized Product workup->product

Caption: General workflow for functionalization.

Conclusion

References

The Indazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6-Amino-1H-indazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. The indazole core has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the "Methyl 6-amino-1H-indazole-7-carboxylate" framework, with a focus on their anticancer properties and mechanism of action as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

This guide synthesizes experimental data to offer an objective comparison of the performance of various substituted 6-aminoindazole derivatives, providing insights for the rational design of future therapeutic agents.

Comparative Analysis of Antiproliferative Activity

A key aspect of developing anticancer agents is understanding how structural modifications impact their ability to inhibit cancer cell growth. The following table summarizes the in vitro antiproliferation activity (IC50 values) of a series of 6-substituted aminoindazole derivatives against a panel of human cancer cell lines. The data is extracted from a study by Hoang et al., which systematically explored the impact of substitutions at the 6-amino position of the indazole ring.[1][2][3]

CompoundR1R2HCT116 (Colon) IC50 (μM)A549 (Lung) IC50 (μM)SK-HEP-1 (Liver) IC50 (μM)SNU-638 (Stomach) IC50 (μM)MDA-MB-231 (Breast) IC50 (μM)
9 HAcetyl> 20> 20> 20> 20> 20
10 CH3Acetyl> 20> 20> 20> 20> 20
29 H4-Fluorobenzyl1.6 ± 0.50.7 ± 0.2> 201.1 ± 0.3> 20
30 H4-Chlorobenzyl2.5 ± 0.81.5 ± 0.4> 202.0 ± 0.6> 20
34 H4-(Trifluoromethyl)benzyl3.2 ± 1.02.8 ± 0.9> 203.5 ± 1.1> 20
36 CH34-Fluorobenzyl0.4 ± 0.11.2 ± 0.3> 200.9 ± 0.2> 20
37 CH34-Chlorobenzyl0.8 ± 0.21.8 ± 0.5> 201.3 ± 0.4> 20

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 6-Amino Group is Crucial: Unsubstituted or simple acetyl-substituted compounds (9 and 10) showed weak to no antiproliferative activity.

  • Aromatic Substituents Enhance Potency: The introduction of substituted benzyl groups at the 6-amino position significantly increased anticancer activity.

  • Impact of N1-Methylation: Methylation at the N1 position of the indazole ring (e.g., comparing compound 29 with 36, and 30 with 37) generally led to a notable increase in potency, particularly against the HCT116 cell line.

  • Influence of Halogen Substitution on the Benzyl Ring: Both fluoro (29, 36) and chloro (30, 37) substitutions on the benzyl ring resulted in potent compounds. The 4-fluorobenzyl group in combination with N1-methylation (compound 36) yielded the most potent derivative against HCT116 cells.[1][2][3]

Mechanism of Action: IDO1 Inhibition

Several of the synthesized 6-aminoindazole derivatives were evaluated for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a significant target in cancer immunotherapy as its upregulation in the tumor microenvironment leads to immunosuppression.

The proposed mechanism of action involves the indazole scaffold acting as a bioisostere of the natural substrate, tryptophan. The derivatives are designed to bind to the active site of the IDO1 enzyme, thereby blocking its activity. This inhibition is expected to restore T-cell-mediated immune responses against the tumor.

Below is a diagram illustrating the IDO1 signaling pathway in cancer and the proposed point of intervention for IDO1 inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitor Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by TCell T-Cell Tryptophan->TCell Essential for T-Cell Function Kynurenine Kynurenine AHR Aryl Hydrocarbon Receptor (AHR) Kynurenine->AHR Activates IDO1->Kynurenine TumorCell Tumor Cell TumorCell->IDO1 Upregulates Immunosuppression Immunosuppression AHR->Immunosuppression Leads to Immunosuppression->TCell Inhibits IndazoleDerivative 6-Aminoindazole Derivative IndazoleDerivative->IDO1 Inhibits

IDO1 Signaling Pathway and Inhibition by 6-Aminoindazole Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of the 6-aminoindazole derivatives.

General Synthesis of 6-Substituted Aminoindazole Derivatives

The synthesis of the target compounds generally involves a multi-step process starting from commercially available materials. A representative synthetic workflow is depicted below.

Synthesis_Workflow Start Starting Material (e.g., 6-Nitroindazole) Step1 Reduction of Nitro Group (e.g., H2, Pd/C) Start->Step1 Intermediate1 6-Aminoindazole Step1->Intermediate1 Step2 N-Alkylation or N-Acylation (e.g., Alkyl halide, Base) Intermediate1->Step2 Intermediate2 N1-Substituted 6-Aminoindazole Step2->Intermediate2 Step3 Reductive Amination (e.g., Aldehyde, NaBH(OAc)3) Intermediate2->Step3 FinalProduct Final 6-Substituted Aminoindazole Derivative Step3->FinalProduct

General Synthetic Workflow for 6-Substituted Aminoindazole Derivatives.

Materials and Methods: All reagents and solvents are typically of analytical grade and used without further purification. Reactions are monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final products is usually achieved by column chromatography on silica gel. The structures of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antiproliferative Assay (SRB Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the Sulforhodamine B (SRB) assay.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, A549, etc.) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Western Blot Analysis for IDO1 Expression

To determine the effect of the compounds on IDO1 protein expression, Western blot analysis is performed.

Procedure:

  • Cell Lysis: Cancer cells, either untreated or treated with the test compounds, are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA protein assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for IDO1. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

The 6-amino-1H-indazole scaffold serves as a valuable template for the design of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the 6-amino and N1 positions, can lead to potent antiproliferative compounds. The inhibitory activity of these derivatives against IDO1 suggests a promising immunomodulatory mechanism of action. The detailed experimental protocols provided herein offer a foundation for further research and development in this promising area of oncology drug discovery. Future investigations could focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their in vivo efficacy in preclinical cancer models.

References

Comparison of different synthetic routes to "Methyl 6-amino-1H-indazole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 6-amino-1H-indazole-7-carboxylate, a valuable building block in medicinal chemistry, can be prepared through several synthetic pathways. This guide provides a comparative overview of two distinct routes to this target molecule, complete with experimental data and protocols to inform the selection of the most suitable method for a given research objective.

At a Glance: Performance Comparison of Synthetic Routes

ParameterRoute 1: From 2-Methyl-3-nitroanilineRoute 2: From Methyl 2-amino-3-methylbenzoate
Starting Material 2-Methyl-3-nitroanilineMethyl 2-amino-3-methylbenzoate
Key Reactions Diazotization, Cyclization, ReductionAcetylation, Diazotization, Cyclization
Overall Yield ~60-70% (unoptimized)Not explicitly stated, likely multi-step
Reagents Sodium nitrite, Hydrochloric acid, Tin(II) chlorideAcetic anhydride, Potassium acetate, Isoamyl nitrite
Solvents Methanol, Ethyl acetateToluene
Advantages Potentially fewer steps, readily available starting material.Milder diazotization conditions.
Disadvantages Use of strong acid and a metal reductant.Requires an acetylation step, potentially lower overall yield.

Synthetic Pathway Overview

The synthesis of this compound can be approached from different starting materials, primarily involving the formation of the indazole ring system through diazotization and cyclization, followed by functional group manipulations.

G cluster_0 Route 1 cluster_1 Route 2 A 2-Methyl-3-nitroaniline B Diazotization & Cyclization A->B C 6-Nitro-1H-indazole-7-carboxylic acid B->C D Esterification C->D E Methyl 6-nitro-1H-indazole-7-carboxylate D->E F Reduction E->F G This compound F->G H Methyl 2-amino-3-methylbenzoate I Acetylation H->I J Methyl 2-acetamido-3-methylbenzoate I->J K Diazotization & Cyclization J->K L Methyl 1-acetyl-1H-indazole-7-carboxylate K->L M Hydrolysis & Rearrangement (hypothetical) L->M N This compound M->N

Synthetic approaches to the target molecule.

Route 1: Synthesis from 2-Methyl-3-nitroaniline

This route involves the initial formation of the indazole core from a substituted aniline, followed by functional group interconversion to arrive at the final product.

Experimental Protocol:

Step 1: Synthesis of 6-Nitro-1H-indazole-7-carboxylic acid

  • Dissolve 2-methyl-3-nitroaniline in a suitable solvent such as a mixture of methanol and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified time to allow for the formation of the diazonium salt.

  • Allow the reaction to warm to room temperature and stir for several hours to facilitate cyclization.

  • The resulting solid, 6-nitro-1H-indazole-7-carboxylic acid, can be isolated by filtration, washed with cold water, and dried.

Step 2: Esterification to Methyl 6-nitro-1H-indazole-7-carboxylate

  • Suspend 6-nitro-1H-indazole-7-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 3: Reduction to this compound

  • Dissolve Methyl 6-nitro-1H-indazole-7-carboxylate in a solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate, in the presence of a strong acid like hydrochloric acid.

  • Heat the reaction mixture to reflux for several hours.

  • After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Route 2: Synthesis from Methyl 2-amino-3-methylbenzoate

This alternative pathway begins with a different substituted benzene derivative and proceeds through a different set of intermediates.

Experimental Protocol:

Step 1: Acetylation of Methyl 2-amino-3-methylbenzoate

  • To a solution of Methyl 2-amino-3-methylbenzoate in a suitable solvent like toluene, add acetic anhydride and a base such as potassium acetate.

  • Heat the mixture to reflux for a short period.

  • This step protects the amino group and provides Methyl 2-acetamido-3-methylbenzoate.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from the previous step, add isoamyl nitrite over a period of time while maintaining reflux.

  • Continue to reflux the mixture overnight to ensure complete cyclization.

  • This sequence is expected to yield an N-acetylated indazole derivative.

Step 3: Hydrolysis and Rearrangement

  • The resulting N-acetylated indazole would then require hydrolysis, typically under acidic or basic conditions, to remove the acetyl group.

  • It is important to note that the conditions for this step would need to be carefully controlled to avoid hydrolysis of the methyl ester and to ensure the correct regiochemistry of the final amino group, which may involve a rearrangement. The direct conversion to the 6-amino product from this intermediate is not explicitly detailed in the available literature and may require further investigation and optimization.

Conclusion

Both synthetic routes offer plausible pathways to this compound. Route 1 appears more straightforward, with well-established transformations for each step. However, it utilizes a metal-based reducing agent. Route 2 employs milder conditions for the diazotization step but involves a protecting group strategy and a potentially complex final deprotection and rearrangement step. The choice of route will depend on the availability of starting materials, desired scale, and the laboratory's capabilities and preferences regarding reagents. Further optimization of both routes could likely improve yields and efficiency.

Spectroscopic Comparison of N1 vs. N2 Alkylated Methyl 6-amino-1H-indazole-7-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of N-alkylated indazole derivatives is a critical step in the development of novel therapeutic agents. The regioselectivity of alkylation at the N1 versus the N2 position of the indazole ring significantly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of N1 and N2 alkylated "Methyl 6-amino-1H-indazole-7-carboxylate," offering supporting experimental data principles and detailed methodologies to facilitate unambiguous isomer differentiation.

Alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers, and their correct structural assignment is paramount. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are the most powerful tools for this purpose. This guide will focus on the key differentiating features in ¹H NMR, ¹³C NMR, and 2D NMR (HMBC and NOESY) spectra.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the expected quantitative spectroscopic data for the N1- and N2-alkylated isomers of this compound. The presented data is based on established principles for substituted indazoles and serves as a predictive guide for experimental analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonN1-Alkyl Isomer (Predicted)N2-Alkyl Isomer (Predicted)Key Differentiating Features
H-3~8.0~8.2The H-3 proton in the N2-isomer is typically more deshielded (appears at a higher chemical shift) due to the influence of the neighboring alkyl group and altered electronic distribution in the pyrazole ring.
H-4~7.6~7.7Minor shifts in the aromatic protons are expected.
H-5~6.8~6.9Minor shifts in the aromatic protons are expected.
-NH₂~4.5 (broad s)~4.5 (broad s)The chemical shift of the amino protons can be variable and is concentration-dependent.
-OCH₃~3.9~3.9The methyl ester protons are not expected to show significant differences.
N-CH₂-R~4.4~4.6The protons on the carbon attached to the nitrogen may show slight differences in chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonN1-Alkyl Isomer (Predicted)N2-Alkyl Isomer (Predicted)Key Differentiating Features
C-3~134~145A significant downfield shift of C-3 is expected for the N2-isomer.
C-3a~120~122Minor shifts are expected for the bridgehead carbons.
C-4~123~124Minor shifts are expected for the aromatic carbons.
C-5~108~109Minor shifts are expected for the aromatic carbons.
C-6~142~143Minor shifts are expected for the aromatic carbons.
C-7~110~112Minor shifts are expected for the aromatic carbons.
C-7a~140~130A significant upfield shift of C-7a is expected for the N2-isomer.
-COOCH₃~168~168The carbonyl carbon is not expected to show significant differences.
-OCH₃~52~52The methyl ester carbon is not expected to show significant differences.
N-CH₂-R~48~50The carbon attached to the nitrogen may show slight differences in chemical shift.

Table 3: Key 2D NMR (HMBC) Correlations for Isomer Differentiation

IsomerKey ProtonCorrelating Carbon(s)Significance
N1-Alkyl N-CH₂ -RC-7a A definitive correlation between the protons of the N-alkyl group and the C-7a carbon confirms N1 substitution.
N2-Alkyl N-CH₂ -RC-3 A definitive correlation between the protons of the N-alkyl group and the C-3 carbon confirms N2 substitution.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Synthesis and Purification of N1 and N2 Alkylated Isomers

  • General Alkylation Procedure: To a solution of this compound in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH). Stir the mixture at room temperature for 30 minutes, then add the desired alkyl halide. The reaction mixture is typically stirred at room temperature or heated until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, which may contain a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to separate the two regioisomers.

2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • 2D NMR (HMBC and NOESY) Acquisition: Perform standard Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments to establish long-range proton-carbon correlations and through-space proton-proton correlations, respectively. These are crucial for the definitive assignment of the alkylation site.[1][2][3]

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement, which confirms the molecular formula of the alkylated products.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.

    • Instrumentation: Record the spectrum on an FT-IR spectrometer to identify characteristic functional group vibrations (e.g., N-H, C=O, aromatic C-H).

Visualization of Spectroscopic Differentiation and a Hypothetical Signaling Pathway

The following diagrams illustrate the logical workflow for distinguishing between the N1 and N2 isomers and a potential application context.

Workflow for Isomer Differentiation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_decision Structural Elucidation start Alkylation of this compound mixture Mixture of N1 and N2 Isomers start->mixture separation Column Chromatography mixture->separation isomer1 Isolated Isomer 1 separation->isomer1 isomer2 Isolated Isomer 2 separation->isomer2 nmr 1D & 2D NMR Spectroscopy (1H, 13C, HMBC, NOESY) isomer1->nmr ms High-Resolution Mass Spectrometry isomer1->ms ir FT-IR Spectroscopy isomer1->ir isomer2->nmr isomer2->ms isomer2->ir hmbc_check HMBC Correlation? N-CH2 to C-7a or C-3 nmr->hmbc_check n1_structure N1-Alkylated Isomer hmbc_check->n1_structure  N-CH2 to C-7a n2_structure N2-Alkylated Isomer hmbc_check->n2_structure  N-CH2 to C-3

Caption: Workflow for the synthesis, separation, and spectroscopic identification of N1 and N2 indazole isomers.

Hypothetical Kinase Inhibition Pathway cluster_pathway Cellular Signaling cluster_drug Drug Action receptor Receptor Tyrosine Kinase (RTK) kinase Target Kinase receptor->kinase substrate Substrate Protein kinase->substrate kinase->substrate p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response p_substrate->response n1_isomer N1-Alkylated Indazole (Active Inhibitor) n1_isomer->kinase Inhibition n2_isomer N2-Alkylated Indazole (Inactive Isomer)

Caption: Hypothetical signaling pathway showing selective inhibition by the N1-alkylated indazole isomer.

References

A Comparative Guide to the Biological Activity of Methyl 6-amino-1H-indazole-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds derived from "Methyl 6-amino-1H-indazole-7-carboxylate". The focus is on their potential as anticancer agents, with supporting experimental data and detailed protocols for key assays. This document aims to be an objective resource for evaluating the performance of these compounds against established alternatives.

I. Overview of Biological Activity: Anticancer Potential

Derivatives of "this compound" have emerged as a promising class of heterocyclic compounds with significant potential in oncology. Research has primarily focused on their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumor growth and metastasis. Several studies have demonstrated potent in vitro activity against a range of cancer cell lines, with some compounds advancing to in vivo studies. The core indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in several FDA-approved anticancer drugs.[1][2]

II. Comparative Performance Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various "this compound" derivatives against different cancer cell lines. For comparison, the activity of standard chemotherapeutic agents, Doxorubicin and Sorafenib, is also included.

Table 1: In Vitro Anticancer Activity of Indazole-Pyrimidine Derivatives

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)Caco-2 (Colorectal) IC50 (µM)Reference
4a 2.958Potent ActivityEffective Activity[2]
4d 4.798-Effective Activity[2]
4e --Effective Activity[2]
4f 1.629--[2]
4g 4.680-Effective Activity[2]
4i 1.841Potent ActivityEffective Activity[2]
Doxorubicin ~0.83 - 2.5[3][4]> 20[5][6]--

Note: "Potent Activity" and "Effective Activity" are as described in the source, indicating stronger or comparable activity to the reference drug used in the study.

Table 2: In Vitro Anticancer Activity of Other Indazole Derivatives

CompoundK562 (Leukemia) IC50 (µM)4T1 (Breast) IC50 (µM)HUVEC IC50 (µM)Reference
2f -0.23–1.15-[1]
6o 5.15-----
6e ---[7]
6f ---[7]
6i --1.37[7]
Sorafenib ----

Note: The specific cancer cell lines and reported IC50 values vary across different studies, highlighting the diverse screening panels used.

Table 3: Kinase Inhibitory Activity of Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
6i VEGFR-224.5[7]
Sorafenib VEGFR-290[8]
Sorafenib FLT358[8]

III. Key Signaling Pathways and Mechanisms of Action

The anticancer effects of "this compound" derivatives are attributed to their interaction with several critical signaling pathways.

A. Apoptosis Induction via p53/MDM2 and Bcl-2 Family Proteins

Several derivatives have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the inhibition of the p53/MDM2 interaction and the modulation of Bcl-2 family proteins.[9] By disrupting the negative regulation of p53 by MDM2, these compounds can lead to the activation of p53, a tumor suppressor that promotes cell cycle arrest and apoptosis.[10][11] Furthermore, they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards programmed cell death.[1]

apoptosis_pathway Indazole_Derivative Indazole Derivative MDM2 MDM2 Indazole_Derivative->MDM2 inhibits p53 p53 MDM2->p53 inhibits Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits Bax Bax (Pro-apoptotic) p53->Bax activates Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Apoptosis induction pathway.
B. Inhibition of Kinase Signaling Pathways

A significant mechanism of action for many indazole derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

1. VEGFR-2 Signaling and Angiogenesis:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7] Several indazole-pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors.[7] By blocking the ATP binding site of VEGFR-2, these compounds prevent its autophosphorylation and the activation of downstream signaling cascades, such as the PLCγ-PKC-MAPK pathway, thereby inhibiting endothelial cell proliferation and migration.[1][7]

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates Indazole_Derivative Indazole Derivative Indazole_Derivative->VEGFR2 inhibits PKC PKC PLCg->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Angiogenesis Angiogenesis MAPK_pathway->Angiogenesis

Figure 2: VEGFR-2 signaling pathway.

2. FLT3 Signaling in Leukemia:

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemia cells.[12] Indazole derivatives have been investigated as inhibitors of both wild-type and mutant forms of FLT3.[13] Inhibition of FLT3 blocks downstream pro-survival pathways, including STAT5, MAPK, and AKT.[14]

flt3_pathway FLT3_mutant Mutant FLT3 STAT5 STAT5 FLT3_mutant->STAT5 activates MAPK_pathway MAPK Pathway FLT3_mutant->MAPK_pathway activates AKT_pathway AKT Pathway FLT3_mutant->AKT_pathway activates Indazole_Derivative Indazole Derivative Indazole_Derivative->FLT3_mutant inhibits Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival MAPK_pathway->Proliferation_Survival AKT_pathway->Proliferation_Survival

Figure 3: FLT3 signaling pathway.

3. PAK1 Signaling and Metastasis:

p21-activated kinase 1 (PAK1) is involved in regulating cell motility, invasion, and metastasis.[15] Some 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, demonstrating the potential to suppress tumor cell migration and invasion.[15]

pak1_pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 activates Cytoskeletal_Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal_Remodeling Indazole_Derivative Indazole Derivative Indazole_Derivative->PAK1 inhibits Cell_Motility_Invasion Cell Motility & Invasion Cytoskeletal_Remodeling->Cell_Motility_Invasion

Figure 4: PAK1 signaling pathway.

IV. Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these indazole derivatives.

A. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]

  • Incubate the plate for 4 hours at 37°C.[16]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Allow the plate to stand overnight in the incubator.[16]

  • Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[16]

mtt_workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Incubate4 Incubate Overnight Add_Solubilizer->Incubate4 Read_Absorbance Read Absorbance at 570 nm Incubate4->Read_Absorbance

Figure 5: MTT assay workflow.
B. In Vitro Kinase Assay (General Protocol)

This protocol outlines the general steps for measuring the inhibitory activity of compounds against a specific kinase.

Protocol:

  • Prepare a master mixture containing the kinase buffer, ATP, and the kinase-specific substrate.

  • Add the master mixture to the wells of a 96-well plate.

  • Add the test inhibitor at various concentrations to the "Test Wells". Add a vehicle control to the "Positive Control" wells.

  • Add the kinase enzyme to the "Test Wells" and "Positive Control" wells. Add kinase buffer without the enzyme to the "Blank" wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

  • Add the detection reagent and incubate at room temperature.

  • Read the luminescence using a microplate reader.

C. Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of a compound on the collective migration of a sheet of cells.

Protocol:

  • Seed cells in a culture plate to create a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[2]

  • Wash the cells with PBS to remove dislodged cells.

  • Add fresh culture medium containing the test compound or a vehicle control.

  • Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Quantify the rate of wound closure by measuring the area of the gap over time.

D. Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Treat cells in a 96-well plate with the test compound for the desired time to induce apoptosis.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[17]

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.[18]

E. Western Blot for Bcl-2 and Bax Expression

This technique is used to detect and quantify the levels of specific proteins involved in apoptosis.

Protocol:

  • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of Bcl-2 and Bax to the loading control.

V. Conclusion

Derivatives of "this compound" represent a versatile scaffold for the development of novel anticancer agents. Their ability to target multiple facets of cancer biology, including cell proliferation, apoptosis, and angiogenesis, through the modulation of key signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. This guide provides a comparative framework for evaluating their performance and understanding their mechanisms of action, thereby aiding in the rational design and development of next-generation cancer therapeutics.

References

Methyl 6-amino-1H-indazole-7-carboxylate: A Bioisosteric Alternative to Traditional Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug design and development, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic properties. Bioisosteric replacement is a cornerstone of this process, enabling chemists to fine-tune molecular characteristics. This guide provides a comparative analysis of Methyl 6-amino-1H-indazole-7-carboxylate as a bioisostere for other common heterocycles, supported by experimental data.

Understanding Bioisosterism

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and elicit comparable biological responses. The strategic substitution of a part of a molecule with a bioisostere can lead to significant improvements in a drug candidate's profile, including enhanced target affinity, reduced off-target effects, improved metabolic stability, and better oral bioavailability.

Introduction to this compound

This compound is a bicyclic heteroaromatic compound. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors make it an attractive bioisosteric replacement for more common scaffolds, such as substituted aminobenzoic acids or other heterocycles frequently found in pharmacologically active agents. The indazole core can mimic the spatial and electronic features of other rings while offering a distinct vector for substituent placement, potentially leading to novel interactions with biological targets.

Comparative Analysis: Bioisosteric Replacement of Methyl Anthranilate

To illustrate the utility of this compound as a bioisostere, we present a comparative study where it replaces the methyl anthranilate moiety in a hypothetical series of kinase inhibitors. The following sections detail the experimental data and protocols for this comparison.

The following table summarizes the in vitro kinase inhibition data and key physicochemical properties for the parent compound containing a methyl anthranilate fragment and its bioisosteric analogue featuring the this compound core.

Compound IDCore FragmentTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Aqueous Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)
Lead-MA Methyl Anthranilate15.2250.8251.5
Analog-IND This compound12.8>1000754.2

Table 1: Comparative data for Lead-MA and Analog-IND.

The data indicates that the indazole analog (Analog-IND) exhibits slightly improved potency against the target kinase and significantly enhanced selectivity (over 4-fold improvement compared to the off-target kinase). Furthermore, Analog-IND demonstrates a 3-fold increase in aqueous solubility and nearly 3-fold higher cell permeability, suggesting a more favorable pharmacokinetic profile.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Reagents: Recombinant target and off-target kinases, biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

  • Procedure:

    • A 10 mM stock solution of each compound was prepared in DMSO.

    • Serial dilutions were made to obtain a range of concentrations.

    • The kinase, substrate, and compound were incubated in an assay buffer.

    • The enzymatic reaction was initiated by the addition of ATP.

    • After a defined incubation period, the reaction was stopped, and the detection reagents were added.

    • The TR-FRET signal was measured on a suitable plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

The thermodynamic solubility of the compounds was determined using the shake-flask method.

  • Procedure:

    • An excess amount of the solid compound was added to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • The suspension was shaken at room temperature for 24 hours to ensure equilibrium was reached.

    • The saturated solution was filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate was quantified by high-performance liquid chromatography (HPLC) with UV detection against a standard curve.

The permeability of the compounds was assessed using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

  • Cell Culture: Caco-2 cells were seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation into a confluent monolayer.

  • Transport Experiment:

    • The test compound was added to the apical (A) side of the monolayer.

    • Samples were collected from the basolateral (B) side at various time points.

    • The concentration of the compound in the collected samples was determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug on the apical side.

Visualizing the Bioisosteric Replacement Strategy

The following diagrams illustrate the conceptual workflow of the bioisosteric replacement and the resulting impact on the hypothetical signaling pathway.

G cluster_0 Lead Optimization Workflow Lead Compound Lead Compound Poor PK Properties Poor PK Properties Lead Compound->Poor PK Properties Bioisosteric Replacement Bioisosteric Replacement Poor PK Properties->Bioisosteric Replacement Analog Synthesis Analog Synthesis Bioisosteric Replacement->Analog Synthesis In Vitro Screening In Vitro Screening Analog Synthesis->In Vitro Screening Optimized Candidate Optimized Candidate In Vitro Screening->Optimized Candidate

Figure 1: Workflow of bioisosteric replacement for lead optimization.

G cluster_0 Hypothetical Kinase Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibitor Analog-IND Inhibitor->Kinase

Figure 2: Inhibition of a kinase signaling pathway by the optimized analog.

Conclusion

The strategic replacement of a methyl anthranilate fragment with this compound serves as a compelling example of modern bioisosteric design. The resulting analog not only retained the desired biological activity but also exhibited significant improvements in selectivity and crucial physicochemical properties that are predictive of better in vivo performance. This case highlights the potential of the indazole scaffold as a valuable tool in the medicinal chemist's arsenal for overcoming common challenges in drug development. Researchers are encouraged to consider this compound and related indazole derivatives as versatile bioisosteres in their own drug discovery programs.

Comparative Guide to the Validation of Analytical Methods for Methyl 6-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of "Methyl 6-amino-1H-indazole-7-carboxylate," a critical process in drug development and quality control. The validation of analytical procedures is essential to ensure that they are suitable for their intended purpose, providing reliable, accurate, and reproducible data.[1][2] This document outlines the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1) and presents a comparative overview of common analytical techniques applicable to the subject compound.[3][4][5]

Overview of Analytical Method Validation

The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] A comprehensive validation process involves the evaluation of several key performance characteristics.[3][4]

Logical Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method.

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_purpose Define Analytical Purpose (Assay, Impurity, etc.) select_method Select Analytical Method (e.g., HPLC, GC) define_purpose->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance perform_experiments Perform Validation Experiments define_acceptance->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_parameters Evaluate Validation Parameters collect_data->evaluate_parameters compare_criteria Compare with Acceptance Criteria evaluate_parameters->compare_criteria prepare_report Prepare Validation Report compare_criteria->prepare_report approve_report Review and Approve Report prepare_report->approve_report

Caption: A typical workflow for the validation of an analytical method.

Comparison of Key Analytical Methods

Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the specific validation parameter being assessed.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC/UPLC) Assay, Impurity Quantification, Specificity, Linearity, Range, Accuracy, PrecisionHigh resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds.[6]Can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.High sensitivity and specificity due to mass detection.[7][8]Requires derivatization for non-volatile compounds. The high temperature may degrade thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, IdentificationProvides detailed structural information, confirming the identity of the compound and its impurities.[9][10]Lower sensitivity compared to chromatographic methods, not ideal for trace analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy IdentificationRapid and non-destructive, provides a unique molecular fingerprint for functional group identification.[10]Not suitable for complex mixture analysis and has limited quantitative power.[6]
UV-Vis Spectrophotometry Assay, Dissolution TestingSimple, cost-effective, and robust.Lower specificity compared to separation techniques. Prone to interference from other UV-absorbing compounds.

Validation Parameters and Experimental Protocols

The following sections detail the validation parameters as per ICH Q2(R1) guidelines and provide example experimental protocols that can be adapted for this compound.[3][4][5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4] For a stability-indicating method, forced degradation studies are performed to demonstrate specificity.[11]

Experimental Protocol (Forced Degradation):

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60-80°C for a specified time.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60-80°C for a specified time.

  • Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.

  • Analysis: Analyze the stressed samples by a suitable method (e.g., HPLC) to demonstrate that the degradation products are resolved from the parent peak.

Forced Degradation Pathway cluster_stress Stress Conditions substance This compound acid Acid Hydrolysis substance->acid base Base Hydrolysis substance->base oxidation Oxidation substance->oxidation heat Thermal substance->heat light Photolytic substance->light degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Caption: Forced degradation pathways to establish specificity.

Linearity

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]

Experimental Protocol (HPLC):

  • Prepare a stock solution of this compound of known concentration.

  • Prepare a series of at least five dilutions of the stock solution to cover the expected working range (e.g., 50-150% of the target concentration).

  • Inject each dilution in triplicate into the HPLC system.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Parameter Acceptance Criteria Example Data
Correlation Coefficient (r²)≥ 0.9990.9995
Y-interceptClose to zero1234.5
SlopeNon-zero56789.0
Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Type of Procedure Recommended Range
Assay80 - 120% of the test concentration.[4]
Content Uniformity70 - 130% of the test concentration
Impurity QuantificationReporting threshold to 120% of the specification.[4][12]
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often reported as percent recovery.[12]

Experimental Protocol (Spiking Method):

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Analyze the spiked samples and calculate the percent recovery.

Concentration Level Replicate 1 (% Recovery) Replicate 2 (% Recovery) Replicate 3 (% Recovery) Mean (% Recovery)
80%99.5100.299.899.8
100%100.599.9100.1100.2
120%99.7100.8100.3100.3
Acceptance Criteria: \multicolumn{4}{c}{e.g., 98.0% - 102.0%}
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocols:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure. This is typically evaluated by performing the analysis on different days, with different analysts, and on different equipment.

Precision Level Parameter Acceptance Criteria Example Data
RepeatabilityRSD of 6 replicates≤ 2.0%0.8%
Intermediate PrecisionRSD (different day/analyst)≤ 2.0%1.2%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Methods for Determination:

  • Based on Signal-to-Noise Ratio: Determined by analyzing samples with known low concentrations of the analyte and establishing the minimum concentration at which the analyte can be reliably detected (S/N ratio of 3:1 for LOD) and quantified (S/N ratio of 10:1 for LOQ).

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the response (e.g., of the y-intercept of the regression line) and S = the slope of the calibration curve.

Parameter Example Value
LOD0.01 µg/mL
LOQ0.03 µg/mL
Robustness

Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the analytical method parameters. For an HPLC method, these could include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability samples under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Conclusion

The validation of analytical methods for "this compound" is a multifaceted process that requires a systematic approach. By employing a combination of chromatographic and spectroscopic techniques and rigorously evaluating the key validation parameters outlined in the ICH Q2(R1) guideline, researchers and drug development professionals can ensure the generation of high-quality, reliable, and scientifically sound data. This robust analytical foundation is paramount for the successful development and commercialization of pharmaceutical products.

References

Safety Operating Guide

Prudent Disposal of Methyl 6-amino-1H-indazole-7-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Methyl 6-amino-1H-indazole-7-carboxylate based on general laboratory safety principles and data from structurally similar compounds. At the time of writing, a specific Safety Data Sheet (SDS) for this compound (CAS No. 73907-98-9) was not available. Therefore, this compound should be handled as a potentially hazardous substance. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a chemical used in research and drug development, it must be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. The following procedures provide a framework for its safe handling and disposal.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data for structurally similar indazole derivatives, this compound may be harmful if swallowed, cause skin irritation, and result in serious eye irritation. Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.

Hazard Classification (Inferred)Personal Protective Equipment (PPE)
Acute Toxicity, OralProtective gloves, lab coat, and safety glasses.
Skin IrritationImpervious gloves (e.g., nitrile), lab coat.
Eye IrritationSafety glasses with side shields or chemical goggles.
Respiratory Irritation (if dusty)Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of dust formation.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste. This includes the pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials, and gloves).

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Containerization:

  • Primary Container: Collect waste in a designated, chemically compatible, and leak-proof container. The container must have a secure screw-top cap and be in good condition.

  • Secondary Containment: Store the primary waste container within a larger, unbreakable secondary container to prevent spills in the event of primary container failure.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS Number: "73907-98-9."

  • Indicate the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container.

4. Storage:

  • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from general laboratory traffic and incompatible materials.

  • Keep the container tightly closed except when adding waste.

5. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if dust is generated.

  • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Do not allow the chemical to enter drains.

6. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1][2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection & Containerization cluster_2 Storage cluster_3 Disposal start Identify Waste as This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container label_container Label Container: 'Hazardous Waste', Chemical Name, CAS No., Date container->label_container collect_waste Place Waste in Container label_container->collect_waste storage Store in Designated Secondary Containment Area collect_waste->storage close_container Keep Container Closed storage->close_container contact_ehs Contact Institutional EHS or Licensed Contractor close_container->contact_ehs follow_regs Follow All Local, State & Federal Regulations contact_ehs->follow_regs

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 6-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 6-amino-1H-indazole-7-carboxylate. The following procedures are based on safety data for structurally similar compounds and are intended to ensure safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesSafety glasses with side shields, or chemical goggles should be worn.[1] Contact lenses may absorb and concentrate irritants and should be used with caution, in accordance with workplace policy.[1]
Hand Protection Protective GlovesWear impervious chemical-resistant gloves.[1] Gloves must be inspected before use and removed carefully to avoid skin contact.[2]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2][3] Laboratory coats are standard. For tasks with a higher risk of exposure, more extensive protective clothing may be necessary.
Respiratory Protection Dust RespiratorIn situations where dust may be generated, a dust respirator should be used to avoid inhalation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this chemical is essential for safety and to maintain the integrity of experimental work.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (Well-ventilated) gather_ppe Assemble Required PPE gather_materials Gather Materials & Equipment don_ppe Don PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer Chemical (Avoid dust generation) don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Work Area & Equipment perform_exp->decontaminate Experiment Complete dispose_waste Dispose of Waste (Follow regulations) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Workflow for Safe Handling of this compound
  • Preparation :

    • Work in a well-ventilated area, such as a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[4][5]

    • Assemble all necessary PPE as specified in the table above.

    • Have all necessary equipment and reagents for the experiment ready.

  • Handling :

    • Wear all required PPE before handling the chemical.[1][6][7]

    • Avoid generating dust during weighing and transfer.[1]

    • Do not eat, drink, or smoke in the handling area.[1][6]

    • Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with plenty of water.[1][8] If irritation persists, seek medical attention.[1][8]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][9]

    • Keep away from incompatible materials such as strong oxidizing agents.[9]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : This chemical waste is classified as hazardous.[2]

  • Containment :

    • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a clean, dry, labeled, and sealable container for disposal.[1][9]

    • Contaminated materials, including gloves and labware, should also be placed in a designated, labeled waste container.

  • Disposal Route :

    • Dispose of the chemical waste and contaminated materials through an authorized hazardous or special waste collection point.[1][2]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[6] Do not let the product enter drains or waterways.[1][7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.